Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Description
Properties
IUPAC Name |
methyl 5-[3,5-bis(hydroxymethyl)phenoxy]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-18-14(17)4-2-3-5-19-13-7-11(9-15)6-12(8-13)10-16/h6-8,15-16H,2-5,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPJJHYFLCWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCOC1=CC(=CC(=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and weight of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
An In-depth Technical Guide to the Molecular Structure, Properties, and Synthetic Strategy of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Abstract
This technical guide provides a comprehensive analysis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate, a molecule of interest for applications in medicinal chemistry and drug development. As this compound is not widely documented, this whitepaper constructs a full profile based on its constituent chemical architecture. We will cover its deduced molecular structure and physicochemical properties, propose a robust and detailed synthetic protocol, outline a complete strategy for its analytical characterization, and discuss its potential as a versatile scaffold or linker in the design of novel therapeutics. This document is intended to serve as a foundational resource for researchers exploring the utility of bifunctional phenoxy-alkanoate structures.
Molecular Structure and Physicochemical Properties
The compound Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is a multi-functional molecule. Its structure is composed of a central 3,5-disubstituted phenoxy ring connected via an ether linkage to a five-carbon ester chain. This unique arrangement provides both a rigid aromatic core and a flexible aliphatic spacer, with two primary alcohol functionalities available for further chemical modification.
The systematic IUPAC name allows for a precise deduction of its chemical structure, as illustrated below.
Deduced Molecular Structure
The structure consists of:
-
A methyl pentanoate backbone, where the ester's methyl group provides a terminal point.
-
An ether linkage at the 5th carbon of the pentanoate chain to a phenoxy group.
-
Two hydroxymethyl (-CH2OH) groups at the 3 and 5 positions of the phenyl ring, meta to the ether linkage.
Caption: 2D structure of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.
Physicochemical Data Summary
Based on the deduced structure, the key quantitative properties of the molecule have been calculated and are presented in the table below. These values are essential for experimental design, including determining appropriate solvent systems, calculating molar equivalents for reactions, and interpreting mass spectrometry data.
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₅ |
| Molecular Weight | 284.31 g/mol |
| Monoisotopic Mass | 284.12597 Da |
| IUPAC Name | Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate |
| Predicted XLogP3 | 1.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Proposed Synthetic Pathway
The synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate can be achieved efficiently through a Williamson ether synthesis . This classic and reliable method involves the reaction of a phenoxide with an alkyl halide. The causality behind this choice is the high acidity of the phenolic proton compared to the alcoholic protons of the hydroxymethyl groups. This difference allows for selective deprotonation of the phenol, forming a nucleophilic phenoxide that can react with an appropriate electrophile without significant side reactions.
Synthetic Workflow
The proposed two-step process involves the formation of a potassium phenoxide salt, followed by nucleophilic substitution.
A Methodological Framework for Assessing the Thermodynamic Stability of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide presents a comprehensive methodological framework for evaluating the stability of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate. Given the absence of extensive public data on this specific molecule, this paper establishes a robust, first-principles approach. By analyzing the compound's core functional groups—a methyl ester, a phenoxy ether, and two benzylic alcohols—we predict potential degradation pathways and outline a suite of analytical techniques essential for a thorough stability assessment. This document provides detailed, field-proven protocols for solid-state characterization and forced degradation studies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers and drug development professionals with the necessary tools to systematically identify stability liabilities and establish a comprehensive stability profile for this and structurally related molecules.
Introduction: A Proactive Approach to Stability
The journey of a drug candidate from discovery to market is contingent upon a rigorous understanding of its physicochemical properties.[1] Among these, thermodynamic stability is paramount. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability, compromising patient safety and therapeutic outcomes.[2] This guide focuses on Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate, a molecule whose stability profile must be thoroughly characterized to ensure its viability as a drug substance.
Structural and Functional Group Analysis
The structure of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate contains several functional groups, each presenting a unique potential for chemical degradation:
-
Methyl Ester: This group is susceptible to hydrolysis, a common degradation pathway for pharmaceuticals, which can be catalyzed by acidic or basic conditions.[3][4]
-
Benzylic Alcohols: The two hydroxymethyl groups attached to the phenyl ring are primary benzylic alcohols. These moieties are prone to oxidation, which could yield corresponding aldehydes or carboxylic acids.[5][6][7]
-
Phenoxy Ether Linkage: While generally more stable, the ether bond can be subject to cleavage under harsh conditions.
-
Aliphatic Chain: The pentanoate chain is typically stable but contributes to the molecule's overall lipophilicity and conformational flexibility.
A proactive assessment of these potential liabilities is crucial for designing stable formulations and defining appropriate storage conditions.[8]
The Imperative of Stability Profiling
Stability testing is a mandatory regulatory requirement and a scientific necessity.[8] It provides critical data for:
-
Identifying Degradation Pathways: Understanding how a molecule degrades helps in identifying and characterizing potential impurities.[9]
-
Developing Stability-Indicating Methods: These are analytical procedures that accurately measure the active ingredient in the presence of its degradants.[10]
-
Establishing Shelf-Life and Storage Conditions: Data from stability studies inform the recommended storage conditions and retest period for an API.[2][9]
Predictive Analysis of Degradation Pathways
Based on the functional group analysis, two primary degradation pathways are anticipated for Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.
Pathway 1: Hydrolysis of the Methyl Ester
The ester linkage is often the most labile part of a molecule.[3] Hydrolysis can occur under both acidic and basic conditions, cleaving the ester to yield the corresponding carboxylic acid and methanol. The rate of hydrolysis is highly dependent on pH and temperature.[3]
Pathway 2: Oxidation of Benzylic Alcohols
Benzylic alcohols can be oxidized to form aldehydes and, with further oxidation, carboxylic acids.[11] This process can be initiated by atmospheric oxygen, trace metals, or exposure to light (photolysis), making it a critical pathway to investigate.[12]
Caption: Predicted degradation pathways for the target molecule.
Experimental Protocols for Comprehensive Stability Assessment
A multi-faceted experimental approach is required to build a complete stability profile. This involves initial solid-state characterization followed by systematic forced degradation studies.
Solid-State Characterization: The Foundation
Before stress testing, it is essential to characterize the solid-state properties of the API, as these can significantly impact stability.[13][14]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[15] It is used to determine the melting point, assess purity, and identify different polymorphic forms, which may have different stabilities.[16][17]
-
Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature.[18][19] It is crucial for identifying the temperature at which thermal decomposition begins and for quantifying volatile content like water or residual solvents.[20][21][22]
Protocol 3.1.1: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate into an aluminum DSC pan or a ceramic TGA crucible.
-
Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.
-
DSC Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 250 °C) at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min). Causality: A 10 °C/min heating rate provides a good balance between resolution and experimental time.
-
Instrument Setup (TGA): Place the sample crucible onto the TGA balance.
-
TGA Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a rate of 10 °C/min under a nitrogen purge. Causality: This program will reveal mass loss associated with desolvation and thermal decomposition.
-
Data Analysis: Analyze the resulting DSC thermogram for thermal events like melting (endotherm) and the TGA curve for mass loss steps, noting the onset temperatures.
Forced Degradation (Stress Testing)
Forced degradation studies are the core of stability assessment. They involve subjecting the API to stress conditions more severe than accelerated stability conditions to identify likely degradation products and pathways.[12][23] This is a key requirement of ICH guidelines.[23][24]
Caption: Workflow for a forced degradation study.
Protocol 3.2.1: Forced Degradation Study
-
Objective: To generate 5-20% degradation of the API to ensure that degradation products are formed at detectable levels without being so excessive that secondary degradation occurs.[23]
-
Analytical Method: A validated stability-indicating HPLC method is required.[10][25][26][27] This method must be able to separate the parent API from all process impurities and degradation products.
-
Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis:
-
Treat the API solution with 0.1 M HCl.
-
Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Treat the API solution with 0.1 M NaOH.
-
Maintain at room temperature for a specified time. Causality: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis, often not requiring heat.[28][29]
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Treat the API solution with 3% hydrogen peroxide (H₂O₂).
-
Maintain at room temperature for 24 hours.
-
Dilute and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Store the solid API in a calibrated oven at an elevated temperature (e.g., 80 °C).[12]
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid API and a solution of the API to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m² of UV-A light, as per ICH Q1B guidelines.[9]
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Control Sample: A solution of the API stored at 4 °C in the dark serves as the zero-time point and control to ensure the stability of the compound in the analytical solvent.
Data Presentation and Interpretation
All quantitative results from the forced degradation study should be summarized in a clear, tabular format. This allows for easy comparison of the API's stability under different stress conditions.
Table 1: Hypothetical Forced Degradation Data for Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
| Stress Condition | Duration | Assay of API (%) | % Degradation | Major Degradant RRT |
| Control (t=0) | 0 hours | 99.8 | 0.0 | - |
| 0.1 M HCl | 24 hours | 94.5 | 5.3 | 0.75 |
| 0.1 M NaOH | 8 hours | 88.2 | 11.6 | 0.75 |
| 3% H₂O₂ | 24 hours | 91.7 | 8.1 | 0.88 |
| Thermal (80 °C) | 7 days | 98.1 | 1.7 | 0.88 |
| Photolytic | 1.2M lux-hr | 96.5 | 3.3 | 0.92 |
RRT = Relative Retention Time
Interpretation:
-
The data would indicate a primary susceptibility to base-catalyzed hydrolysis, followed by oxidative degradation.
-
The degradant at RRT 0.75 is likely the hydrolysis product, while the degradants at 0.88 and 0.92 are likely oxidation products.
-
The relative stability under thermal stress suggests good solid-state thermal stability under the tested conditions.
Conclusion
This guide outlines a foundational, systematic approach for characterizing the thermodynamic stability of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate. By integrating predictive analysis based on chemical structure with robust experimental protocols for thermal analysis and forced degradation, researchers can effectively identify intrinsic stability liabilities. The insights gained from these studies are indispensable for guiding formulation development, selecting appropriate packaging, and establishing validated analytical methods, thereby ensuring the quality, safety, and efficacy of the final drug product. This framework serves as a critical starting point for the comprehensive stability assessment required for regulatory submission and successful drug development.
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ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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VxP Pharma. (2020, January 11). Solid State Stability. Retrieved from [Link]
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JoVE. (2025, May 22). Video: Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]
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Scribd. (n.d.). Stability Indicating Assay. Retrieved from [Link]
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A Technical Guide to Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate: A Versatile AB₂ Building Block for Convergent Dendrimer Synthesis
Abstract
Dendrimers represent a unique class of monodisperse, hyperbranched macromolecules with precisely controlled architecture, making them ideal candidates for advanced applications in drug delivery, diagnostics, and materials science.[1] The properties of a dendrimer are dictated by its constituent building blocks. This guide provides an in-depth technical overview of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate, an exemplary AB₂-type monomer for the construction of poly(aryl ether) dendrons. We will explore its synthesis, its strategic role in the convergent synthesis of dendrimers, detailed experimental protocols, and its potential to create sophisticated nanocarriers for therapeutic agents.[2][3]
Introduction: The Architectural Logic of Dendrons
Dendrimers are constructed from repeating branched units, called dendrons, emanating from a central core.[4] The convergent synthesis method, pioneered by Fréchet, offers unparalleled structural control by building these dendrons first, from the periphery towards a reactive focal point, and then attaching them to a multifunctional core in the final step.[5] This approach minimizes structural defects common in divergent methods and allows for precise engineering of the dendrimer's surface and interior.[5]
The efficiency of convergent synthesis relies on the use of AB₂ monomers . These molecules possess three key functionalities:
-
'A' Functionality: A single, unique reactive group that becomes the dendron's focal point, ready for attachment to the core or the next dendron layer.
-
'B₂' Functionalities: Two identical reactive groups that, upon reaction, create the next layer of branching, doubling the number of surface groups in each generation.
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is a canonical example of an AB₂ building block. Its two primary hydroxyl groups serve as the 'B₂' functionalities, while the methyl ester acts as a protected form of the 'A' functionality (a carboxylic acid). The flexible five-carbon chain and the rigid phenoxy group provide a balance of properties, influencing the final dendrimer's spacing and conformation.
Caption: Structure of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.
Synthesis of the Core Building Block
The synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is a multi-step process that begins with readily available starting materials. A common and scalable route starts from Dimethyl 5-hydroxyisophthalate.[6]
Protocol 1: Synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
-
Step 1: Etherification of Dimethyl 5-hydroxyisophthalate.
-
To a solution of Dimethyl 5-hydroxyisophthalate in a suitable solvent like DMF, add potassium carbonate (K₂CO₃) as a base.
-
Add methyl 5-bromopentanoate dropwise and heat the mixture (e.g., 80°C) overnight.
-
The reaction attaches the pentanoate chain to the phenolic oxygen via a Williamson ether synthesis.
-
After workup and purification (e.g., column chromatography), the product is Dimethyl 5-(5-methoxy-5-oxopentyloxy)isophthalate.
-
-
Step 2: Reduction of the Diester to the Diol.
-
Dissolve the product from Step 1 in an anhydrous solvent like THF.
-
Cool the solution in an ice bath and slowly add a reducing agent. While lithium aluminum hydride (LAH) is effective, sodium borohydride (NaBH₄) in the presence of a catalyst or at elevated temperatures can be a safer alternative for scale-up.
-
The reaction reduces the two methyl ester groups on the aromatic ring to primary alcohols (-CH₂OH).
-
Quench the reaction carefully, followed by extraction and purification to yield the final product, Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.
-
| Parameter | Step 1: Etherification | Step 2: Reduction |
| Key Reagents | Dimethyl 5-hydroxyisophthalate, Methyl 5-bromopentanoate, K₂CO₃ | Product from Step 1, NaBH₄ (or LAH) |
| Solvent | DMF or Acetone | Anhydrous THF |
| Temperature | 80°C | 0°C to Room Temperature |
| Typical Yield | >90% | >85% |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography |
Convergent Synthesis of a G2-Dendron
The true utility of the building block is demonstrated in the iterative, generational growth of a dendron. The process involves two repeating key steps: (1) Activation & Coupling and (2) Deprotection .
Synthesis of the First-Generation (G1) Dendron
The first step is to create an activated version of the building block where the hydroxyl 'B' groups are converted into good leaving groups, such as bromides. This creates the "arms" of the dendron.
Protocol 2: Synthesis of G1-Dendron
-
Activation of the Monomer:
-
React Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate with a brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine in a solvent like CH₂Cl₂.
-
This converts the two -CH₂OH groups to -CH₂Br groups, yielding Methyl 5-(3,5-bis(bromomethyl)phenoxy)pentanoate (Monomer-Br) .
-
-
Coupling to a Phenolic Unit:
-
In a separate flask, dissolve 3,5-dihydroxybenzyl alcohol (a simple phenolic unit) in acetone. Add K₂CO₃.
-
Add 2.2 equivalents of Monomer-Br to the flask. The phenolic hydroxyls of the dihydroxybenzyl alcohol will displace the bromides on two molecules of Monomer-Br.
-
The reaction is typically stirred at reflux for 24-48 hours.
-
Purification by column chromatography yields the G1-Dendron , which now has four peripheral methyl ester groups and a single hydroxyl group at its focal point.
-
Synthesis of the Second-Generation (G2) Dendron
The process is repeated. The G1-Dendron's focal hydroxyl group becomes the new attachment point, and the peripheral ester groups are hydrolyzed to become the next layer of reactive phenols.
Protocol 3: Synthesis of G2-Dendron
-
Deprotection of G1-Dendron Surface:
-
Hydrolyze the four peripheral methyl ester groups of the G1-Dendron using a base like NaOH or KOH in a THF/water mixture.
-
Acidify the mixture to protonate the resulting carboxylates, yielding a G1-Dendron with four carboxylic acid termini .
-
-
Reduction to G1-Phenol:
-
This step is conceptual for creating a poly-phenol dendron. The acid groups would need to be reduced back to alcohols if the same building block chemistry were to be repeated. However, in a typical Fréchet-type synthesis, the activated Monomer-Br would be coupled to a phenol-terminated dendron.[6] Let's adjust to the standard, more efficient workflow.
-
Revised & Standard Workflow for G2 Synthesis:
-
Prepare a G1-Phenol Dendron: Synthesize a G1 dendron where the focal point is a phenol, not an alcohol. This is achieved by using a starting unit like methyl 3,5-dihydroxybenzoate in Protocol 2, Step 2. After coupling, the focal point is a methyl ester, which is hydrolyzed to a carboxylic acid and can then be coupled to a core. For generational growth, we need a phenol focal point. Let's assume we have a G1-OH Dendron (a dendron of the first generation with a phenolic -OH at the focal point).
-
Couple G1-OH with Activated Monomer:
-
React the G1-OH Dendron with 2.2 equivalents of an activated AB₂ monomer where the focal point is protected and the branching points are activated (e.g., 3,5-bis(bromomethyl)benzyl bromide ). This is a standard method.[6]
-
Alternatively, to use our specific building block, we would couple two equivalents of a deprotected version of our monomer (where the ester is hydrolyzed to an acid, then reduced to an alcohol, which is then converted to a phenol - a convoluted route).
-
The most logical convergent route involves a repetitive sequence where a phenol-terminated dendron is coupled with a monomer that has activated leaving groups (like bromides) at its periphery and a protected phenol at its focal point.[6]
Caption: Convergent synthesis workflow from monomer to a G2-Dendron.
Characterization
Rigorous characterization at each step is crucial to ensure structural integrity and monodispersity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the covalent structure of each generation, verifying the disappearance of starting material signals (e.g., phenolic -OH) and the appearance of new signals (e.g., ether linkages, new aromatic protons).
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) provide exact molecular weights, confirming the successful addition of each monomer unit and the absence of defects.
-
Gel Permeation Chromatography (GPC): GPC is used to assess the purity and monodispersity of the dendrons. A narrow, single peak indicates a uniform molecular weight, a hallmark of well-defined dendrimers.
Applications in Drug Development
Dendrons and dendrimers built from blocks like Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate are excellent candidates for drug delivery systems.[7][8]
-
Drug Encapsulation: The internal cavities of the final dendrimer can physically encapsulate hydrophobic drug molecules, increasing their solubility in aqueous environments and protecting them from premature degradation.[3]
-
Surface Functionalization: The numerous terminal groups (in this case, esters which can be hydrolyzed to carboxylic acids) can be conjugated to targeting ligands (e.g., antibodies, peptides), imaging agents, or solubility enhancers like polyethylene glycol (PEG).[2][9]
-
Controlled Release: The linkages within the dendrimer can be designed to be biodegradable (e.g., esters), allowing for the controlled release of an encapsulated or conjugated drug under specific physiological conditions.[7]
Caption: Conceptual model of a dendrimer-based drug delivery system.
Conclusion
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is more than just a chemical compound; it is a precisely designed architectural component for the bottom-up construction of complex macromolecules. Its AB₂ structure is perfectly suited for the convergent synthesis of poly(aryl ether) dendrimers, offering scientists and researchers a reliable tool to build monodisperse nanocarriers. The ability to meticulously control the size, shape, and surface chemistry of the resulting dendrimers opens up vast possibilities for creating next-generation therapeutics with enhanced efficacy and targeted delivery.
References
-
Hawker, C. J., & Fréchet, J. M. J. (1999). An Efficient Synthesis of Poly(aryl ether) Monodendrons and Dendrimers Based on 3,5-Bis(Hydroxymethyl)phenol. ResearchGate. Available at: [Link]
-
Ganskih, A., et al. (2015). Convergent synthesis of dendrimers based on 1,3,3-trisubstituted 2-oxindoles. ResearchGate. Available at: [Link]
-
Mejlsøe, S. L., et al. (2023). Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. ChemRxiv. Available at: [Link]
-
Christensen, J. B., et al. (2005). Convergent synthesis of internally branched PAMAM dendrimers. Organic Letters, 7(8), 1541-1544. Available at: [Link]
-
Vögtle, F., et al. (1998). Viologen-based benzylic dendrimers: selective synthesis of 3,5-bis(hydroxymethyl)benzylbromide and conformational analysis of the corresponding viologen dendrimer subunit. Journal of the Chemical Society, Perkin Transactions 2, (5), 1055-1060. Available at: [Link]
-
Srinivasan, R., & Kumar, S. (2018). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research, 3(5), 346-350. Available at: [Link]
-
Urbani, C. N., et al. (2008). Convergent Synthesis of Second Generation AB-Type Miktoarm Dendrimers Using “Click” Chemistry Catalyzed by Copper Wire. Macromolecules, 41(4), 1168-1175. Available at: [Link]
-
Gupta, V., & Singh, A. (2015). Dendrimers: a Review on Synthetic Approaches. Journal of Applied Pharmaceutical Science, 5(3), 123-129. Available at: [Link]
-
Bennett, G. D., & Paquette, L. A. (1998). METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses, 75, 169. Available at: [Link]
-
Tripathy, S., & Das, M. K. (2013). Dendrimers and their Applications as Novel Drug Delivery Carriers. Journal of Applied Pharmaceutical Science, 3(9), 142-149. Available at: [Link]
-
Sarode, P., & Mahajan, N. (2024). Dendrimers for Drug Delivery: An Overview of its Classes, Synthesis, and Applications. ResearchGate. Available at: [Link]
-
CD Bioparticles. (2022). Dendrons for Drug Delivery Research. Labinsights. Available at: [Link]
-
Tripathy, S., & Das, M. K. (2013). Dendrimers and their Applications as Novel Drug Delivery Carriers. Semantic Scholar. Available at: [Link]
-
Kesharwani, P., Jain, K., & Jain, N. K. (2014). Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. Drug Discovery Today, 19(9), 1436-1450. Available at: [Link]
-
Pharmaceutical Business Review. (n.d.). Dendron Building Blocks for Click Chemistry. Available at: [Link]
-
Abbasi, E., et al. (2014). Dendrimers: Exploring Their Wide Structural Variety and Applications. Molecules, 19(7), 9659-9689. Available at: [Link]
-
Patil, P., et al. (2024). Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. World Journal of Advanced Research and Reviews, 23(1), 797-810. Available at: [Link]
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- 9. labinsights.nl [labinsights.nl]
Methodological & Application
Technical Application Note: Functionalized Fréchet Dendrimer Assembly via Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate Core
Executive Summary
This application note details the protocol for utilizing Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate as a heterobifunctional core for the convergent synthesis of Fréchet-type poly(benzyl ether) dendrimers.
Unlike standard symmetric cores (e.g., 1,1,1-tris(4-hydroxyphenyl)ethane), this specific monomer features a pentanoate ester "tail" orthogonal to the two hydroxymethyl "growth sites." This architecture allows for the precise attachment of dendritic wedges followed by site-specific conjugation to drugs, targeting ligands, or surfaces via the ester handle.
Key Advantages of this Protocol
-
Orthogonality: The aliphatic ester remains stable during the mild etherification conditions used to build the dendrimer.
-
Purity: Utilizes a Convergent Growth Strategy , ensuring that only defect-free dendrons are coupled to the core, simplifying purification.
-
Versatility: The resulting dendrimer possesses a single focal point for bioconjugation, ideal for theranostic applications.
Strategic Retrosynthesis & Mechanism
The synthesis relies on the Williamson Ether Synthesis , the hallmark of Fréchet dendrimer construction. However, because the starting material (Core) possesses benzylic alcohols rather than phenols, it acts as the electrophile in the coupling step.
The Chemical Logic
-
Activation (Phase I): The inert hydroxymethyl groups (
) must be converted to reactive bromomethyl groups ( ). We utilize the Appel Reaction ( ) instead of or to prevent acid-catalyzed hydrolysis of the sensitive pentanoate ester. -
Coupling (Phase II): The activated dibromide core is reacted with phenolic dendrons (
). The use of 18-crown-6 and ensures complete substitution. -
Deprotection (Phase III): Post-assembly hydrolysis exposes the carboxylic acid for conjugation.
Figure 1: Strategic workflow for converting the diol core into a dendritic scaffold.
Detailed Experimental Protocols
Phase I: Core Activation (Bromination)
Objective: Convert Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate to Methyl 5-(3,5-bis(bromomethyl)phenoxy)pentanoate.
Reagents & Equipment[1][2][3][4]
-
Substrate: Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate (1.0 eq)
-
Reagent A: Carbon Tetrabromide (
) (2.5 eq) -
Reagent B: Triphenylphosphine (
) (2.5 eq) -
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Atmosphere: Argon or Nitrogen (balloon is sufficient)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under argon. Add the Substrate and
dissolved in anhydrous THF (0.1 M concentration relative to substrate). -
Cooling: Submerge the flask in an ice/water bath (
). -
Addition: Dissolve
in minimal THF. Add this solution dropwise to the reaction mixture over 20 minutes.-
Note: The solution may turn slightly yellow/orange. A white precipitate (triphenylphosphine oxide) will begin to form.
-
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours.
-
QC Check: Monitor via TLC (Hexane:EtOAc 7:3). The diol (polar) should disappear, replaced by a less polar spot (dibromide).
-
-
Workup:
-
Filter the reaction mixture through a silica plug to remove the bulk of triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.[3]
-
-
Purification: Purify via flash column chromatography (Silica gel, Gradient: 100% Hexane
90:10 Hexane:EtOAc).-
Target: Isolate the dibromide as a viscous oil or low-melting solid.
-
Phase II: Convergent Dendron Coupling
Objective: Attach pre-synthesized phenolic dendrons (e.g., [G-2]-OH) to the activated core.
Reagents
-
Core: Activated Dibromide from Phase I (1.0 eq)
-
Dendron: Fréchet Dendron [G-n]-OH (2.1 eq) (Slight excess ensures complete substitution)
-
Base: Potassium Carbonate (
), anhydrous, powdered (4.0 eq) -
Catalyst: 18-Crown-6 (0.2 eq)
-
Solvent: Acetone (HPLC grade, dried over molecular sieves)
Step-by-Step Methodology
-
Preparation: In a dry pressure tube or RBF equipped with a reflux condenser, combine the Dendron,
, and 18-Crown-6 in Acetone. Stir at RT for 30 minutes to generate the phenoxide anion.-
Why Acetone? It is the standard solvent for Fréchet synthesis. It dissolves the organics but keeps the inorganic base as a suspension, preventing ester hydrolysis that might occur in more polar solvents like DMF at high temps.
-
-
Addition: Add the Activated Core (dissolved in minimal acetone) to the mixture.
-
Reflux: Heat the mixture to vigorous reflux (
) under argon for 24–48 hours.-
Critical Check: Vigorous stirring is required to grind the solid
and maintain surface area.
-
-
Monitoring: Use MALDI-TOF MS or GPC to confirm the formation of the "double-substituted" product.
-
Troubleshooting: If mono-substituted product persists, add 0.5 eq more Dendron and continue reflux.
-
-
Workup:
-
Purification: Flash chromatography (Silica gel).
-
Eluent: Dichloromethane (DCM) with 0–2% Methanol gradient.
-
Note: Dendrimers often streak on silica. Use a slow gradient.
-
Data Analysis & Validation
Expected NMR Signatures
To validate the structure, focus on the benzylic protons.
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| Core Benzylic ( | ~4.95 - 5.05 | Singlet (4H) | Diagnostic of successful ether bond formation. |
| Ester Methyl ( | ~3.65 | Singlet (3H) | Confirms the linker is intact. |
| Pentanoate | ~2.35 | Triplet (2H) | Adjacent to carbonyl. |
| Aromatic Core | ~6.4 - 6.6 | Multiplet (3H) | The 3,5-disubstituted phenoxy ring. |
Structural Visualization
The following diagram illustrates the final assembly (Generation 2 example).
Figure 2: Topology of a [G-2] Dendrimer built on the pentanoate core. The red node represents the functionalizable focal point.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase I | Hydrolysis of ester | Ensure reagents are anhydrous. Use |
| Incomplete Coupling (Mono-sub) | Steric hindrance | Switch solvent to DMF (keep temp < |
| Product Streaking on Column | H-bonding / Polarity | Add 1% Triethylamine to the eluent to neutralize silica acidity. |
| Triphenylphosphine Oxide Contamination | Poor solubility difference | Precipitate the crude mixture in cold ether or hexanes before column chromatography. |
References
-
Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[5][6][7][8] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link
-
Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent Dendrons and Dendrimers: from Synthesis to Applications. Chemical Reviews, 101(12), 3819–3868. Link
-
Moore, J. S., & Stupp, S. I. (1990). Room temperature polyesterification. Macromolecules, 23(1), 65–70. (Reference for mild ester handling in dendrimers). Link
Sources
- 1. A Process For The Preparation Of 3 Methyl 5 Phenylpentanol [quickcompany.in]
- 2. US2915532A - Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers [article.sapub.org]
- 6. tsijournals.com [tsijournals.com]
- 7. PEGylated dendrimers with core functionality for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dendrimeric Structures in the Synthesis of Fine Chemicals [mdpi.com]
Step-by-step synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate from 3,5-dihydroxybenzyl alcohol
Application Note & Protocol
Topic: Step-by-Step Synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate from 3,5-dihydroxybenzyl alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a central aromatic core with two primary alcohol functionalities and an ester-containing side chain, makes it a versatile building block for the synthesis of dendrimers, polymers, and complex drug delivery systems. The presence of multiple reactive sites allows for further functionalization, enabling the development of novel compounds with tailored properties.
This document provides a detailed, three-step synthetic protocol for the preparation of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate, starting from the commercially available 3,5-dihydroxybenzyl alcohol. The synthetic strategy is centered around a robust and well-established reaction sequence involving the protection of the benzylic alcohols, followed by a Williamson ether synthesis to introduce the pentanoate side chain, and concluding with the deprotection of the benzylic alcohols.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Overall reaction scheme for the synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.
Part 1: Protection of Benzylic Alcohols
To selectively alkylate the phenolic hydroxyl group, the more reactive benzylic alcohols of 3,5-dihydroxybenzyl alcohol must first be protected. Silyl ethers are excellent protecting groups for alcohols due to their ease of formation and selective removal under mild conditions.[1][2] In this protocol, we will use tert-butyldimethylsilyl (TBS) chloride.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |
| 3,5-Dihydroxybenzyl alcohol | C₇H₈O₃ | 140.14 | 10.0 g | Sigma-Aldrich |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | C₆H₁₅ClSi | 150.72 | 2.2 eq. | Sigma-Aldrich |
| Imidazole | C₃H₄N₂ | 68.08 | 2.5 eq. | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Fisher Scientific |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 100 mL | Fisher Scientific |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Fisher Scientific |
Experimental Protocol
-
To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dihydroxybenzyl alcohol (10.0 g, 71.3 mmol) and imidazole (12.1 g, 178.3 mmol).
-
Add dry dichloromethane (200 mL) and stir the mixture at room temperature until all solids have dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve tert-butyldimethylsilyl chloride (23.6 g, 156.9 mmol) in dry dichloromethane (50 mL).
-
Add the TBDMSCl solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected intermediate.
Part 2: Williamson Ether Synthesis
With the benzylic alcohols protected, the phenolic hydroxyl group can be selectively alkylated using a Williamson ether synthesis.[3][4][5][6] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |
| Protected Diol (from Part 1) | - | - | 1.0 eq. | - |
| Methyl 5-bromopentanoate | C₆H₁₁BrO₂ | 195.06 | 1.2 eq. | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 eq. | Sigma-Aldrich |
| Acetone | C₃H₆O | 58.08 | 150 mL | Fisher Scientific |
Experimental Protocol
-
To a 250 mL round-bottom flask, add the protected diol (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Add acetone (150 mL) and stir the suspension vigorously.
-
Add methyl 5-bromopentanoate (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the fully protected target molecule.
Part 3: Deprotection of Benzylic Alcohols
The final step is the removal of the TBS protecting groups to regenerate the benzylic hydroxyl functionalities. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for the cleavage of silyl ethers.[2][7]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |
| Protected Product (from Part 2) | - | - | 1.0 eq. | - |
| Tetrabutylammonium fluoride (TBAF) | C₁₆H₃₆FN | 261.46 | 2.5 eq. | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | Fisher Scientific |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | 50 mL | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | Fisher Scientific |
Experimental Protocol
-
Dissolve the protected product (1.0 eq.) in tetrahydrofuran (100 mL) in a 250 mL round-bottom flask.
-
Add a 1.0 M solution of TBAF in THF (2.5 eq.) to the reaction mixture.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product, Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to aromatic protons, benzylic protons, the methylene protons of the pentanoate chain, the methoxy group, and the hydroxyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, benzylic carbons, carbons of the pentanoate chain, and the ester carbonyl carbon. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | Characteristic stretches for O-H (alcohol), C-H (aliphatic and aromatic), C=O (ester), and C-O bonds. |
Experimental Workflow Visualization
Caption: A step-by-step visualization of the experimental workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate from 3,5-dihydroxybenzyl alcohol. By following this three-step procedure, researchers can reliably produce this valuable building block for a wide range of applications in chemistry and materials science. The use of well-established reactions and purification techniques ensures a high probability of success for scientists with a foundational knowledge of synthetic organic chemistry.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
RSC Publishing. (n.d.). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
ACS Publications. (2015, April 16). Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. Organic Letters. Retrieved from [Link]
-
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
PubMed. (2009, March 20). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group and Removable Under Desilylation Conditions. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]
-
Chemsrc. (2025, August 25). Methyl 5-bromopentanoate | CAS#:5454-83-1. Retrieved from [Link]
-
RSC Publishing. (2000, February 7). Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups. New Journal of Chemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. PMC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 5454-83-1 | Product Name : Methyl 5-bromopentanoate. Retrieved from [Link]
-
Selective acylation of aliphatic hydroxyl in the presence of. (2010, July 5). Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Au-catalysed alkylation of phenols with benzylic alcohols. Retrieved from [Link]
- Google Patents. (n.d.). CN105884580A - Preparation method of 3,5-dihydroxybenzyl alcohol.
-
IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of the methyl ester of 17(R/S)-Me-RvD5n-3 DPA and relief of postoperative pain in male mice. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol.
-
PubChem. (n.d.). 3,5-Dihydroxybenzyl alcohol. Retrieved from [Link]
- Google Patents. (n.d.). US2915532A - Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof.
-
PubMed. (2008, December 7). Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization. Retrieved from [Link]
-
ResearchGate. (2020, October 29). Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. Retrieved from [Link]
- Google Patents. (2004, October 7). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
ResearchGate. (2025, August 6). Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization. Retrieved from [Link]
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Using Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate as a linker in PROTAC design
Topic: Using Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate as a Versatile Linker Core in PROTAC Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of the Linker in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the wholesale degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's own ubiquitin-proteasome system (UPS).[3] A PROTAC consists of three components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[6]
While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's success, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability.[7][][9] This guide details the strategic application of a novel, trifunctional linker core, Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate , designed to offer enhanced modularity and control in PROTAC development.
The Strategic Advantage of a Trifunctional Phenoxy-Pentanoate Linker Core
The structure of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate presents a unique scaffold for advanced PROTAC design. Its key features offer distinct advantages over simple alkyl or PEG chains.
-
Structural Rigidity and Pre-organization : The central phenyl ring introduces a degree of rigidity, which can minimize the entropic penalty of forming the ternary complex.[4][] This constrained conformation can enhance selectivity by pre-organizing the binding ligands into a productive orientation for ternary complex formation.[7]
-
Dual Attachment Points : The two primary alcohol functionalities (bis(hydroxymethyl)) serve as versatile and chemically distinct handles for sequential, controlled attachment of the POI and E3 ligase ligands. This avoids the statistical mixtures and challenging purifications that can arise from linkers with identical reactive ends in one-pot syntheses.
-
Tunable Physicochemical Properties : The methyl pentanoate chain provides a third vector for modification. The ether linkage and ester group can improve solubility. Furthermore, the terminal ester can be hydrolyzed to a carboxylic acid post-synthesis, providing a handle to attach solubility-enhancing motifs or for further conjugation without altering the core PROTAC structure.
Most PROTACs operate in a "beyond Rule of Five" (bRo5) physicochemical space, making properties like permeability and solubility a significant challenge.[10][11][12] The modularity of this linker allows for systematic optimization of these properties.
| Property | Typical Range for Clinical Oral PROTACs | Rationale for Linker-Based Modulation |
| Molecular Weight (MW) | 711 - 958 Da[10] | Linker length directly impacts MW; optimization is key. |
| Lipophilicity (logD at pH 7.4) | 1.1 - 4.8[10] | The phenoxy-pentanoate core can be modified to balance lipophilicity for better cell permeability. |
| Polar Surface Area (ePSA) | 107 - 170 Ų[10][12] | The ether and carbonyl groups contribute to PSA; this can be tuned to improve solubility. |
| Hydrogen Bond Donors (eHBD) | ≤ 2[12] | The two hydroxyl groups are consumed during synthesis, helping to maintain a low HBD count in the final molecule. |
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this linker core is a sequential process requiring careful control of protecting groups to ensure the correct assembly of the final molecule.
Caption: Sequential workflow for PROTAC synthesis using the trifunctional linker core.
Protocol 1: Synthesis of the Linker Core
This protocol is adapted from scalable methods for synthesizing related phenol derivatives.
Objective: To synthesize Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.
Materials:
-
3,5-bis(hydroxymethyl)phenol
-
Methyl 5-bromopentanoate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5-bis(hydroxymethyl)phenol (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Methyl 5-bromopentanoate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 65 °C and stir for 16 hours under a nitrogen atmosphere.
-
Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the starting phenol.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure linker core. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Stepwise PROTAC Assembly
This protocol outlines a generalized, two-direction synthesis from the linker core. The choice of which ligand (POI or E3) to attach first may depend on the stability and solubility of the intermediates.
Part A: Mono-protection and First Coupling (to POI Ligand)
Objective: To selectively couple the POI ligand to one of the linker's hydroxymethyl groups.
Materials:
-
Linker Core (from Protocol 1)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) or Trityl chloride (Tr-Cl)
-
Imidazole or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanesulfonyl chloride (MsCl)
-
POI ligand with a nucleophilic handle (e.g., -OH, -NH₂)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃)
Procedure:
-
Mono-protection: Dissolve the Linker Core (1.0 eq) in anhydrous DCM. Add imidazole (1.2 eq) and TBDMS-Cl (1.05 eq) at 0 °C. Stir and allow to warm to room temperature. The statistical mono-protection should be carefully monitored by TLC.
-
Purification: Isolate the mono-protected linker intermediate via flash column chromatography.
-
Activation: Dissolve the mono-protected intermediate (1.0 eq) in anhydrous DCM at 0 °C. Add TEA (2.0 eq) followed by dropwise addition of MsCl (1.5 eq). Stir for 2-3 hours.
-
Validation: Monitor the formation of the mesylate by LC-MS. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, dry, and concentrate. Use the crude mesylate immediately in the next step.
-
First Coupling: Dissolve the POI ligand (1.0 eq) and the crude mesylate (1.1 eq) in anhydrous DMF. Add a suitable base (e.g., K₂CO₃, 3.0 eq). Heat to 60-80 °C and stir for 16 hours.
-
Purification & Characterization: Work up the reaction as in Protocol 1. Purify by column chromatography or preparative HPLC. Confirm the structure of the POI-Linker(Protected) intermediate by LC-MS and NMR.
Part B: Deprotection and Second Coupling (to E3 Ligase Ligand)
Objective: To attach the E3 ligase ligand to complete the PROTAC synthesis.
Materials:
-
POI-Linker(Protected) intermediate
-
Tetrabutylammonium fluoride (TBAF) for TBDMS deprotection or Trifluoroacetic acid (TFA) for Trityl deprotection
-
E3 Ligase Ligand with a nucleophilic handle (e.g., pomalidomide derivative)
Procedure:
-
Deprotection: Dissolve the intermediate from Part A in a suitable solvent (e.g., THF for TBAF). Add the deprotecting agent and stir at room temperature.
-
Validation: Monitor the removal of the protecting group by LC-MS.
-
Purification: Once deprotection is complete, perform an aqueous workup and purify the POI-Linker intermediate by chromatography.
-
Activation & Second Coupling: Repeat steps 3-6 from Part A, using the deprotected POI-Linker intermediate and the E3 Ligase Ligand.
-
Final Purification: Purify the final crude PROTAC molecule using preparative HPLC to achieve >95% purity for biological assays.
-
Final Characterization: Confirm the identity and purity of the final PROTAC using HRMS, ¹H NMR, and analytical HPLC.
Protocol 3: Biological Evaluation of the Final PROTAC
A successful PROTAC must not only bind its targets but also form a productive ternary complex and induce degradation in a cellular context.
Caption: Decision workflow for the biological evaluation of a synthesized PROTAC.
Part A: Target Degradation Assessment by Western Blot
Objective: To quantify the degradation of the POI in a relevant cell line.
Procedure:
-
Cell Culture: Plate a human cell line known to express both the POI and the recruited E3 ligase (e.g., HEK293, or a cancer cell line like MCF7 for an oncology target[13]) in 6-well plates. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Controls for Validation:
-
Negative Control: Treat cells with the POI ligand alone to show that inhibition without degradation does not reduce protein levels.
-
Competition Control: Co-treat cells with a high concentration of the PROTAC and an excess of the free POI ligand. Successful competition should rescue the degradation, confirming the effect is mediated through binding to the POI.
-
Proteasome Inhibition Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). This should prevent degradation, confirming the involvement of the proteasome.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Image the blot and quantify band intensities. Normalize the POI signal to the loading control. Plot the normalized POI level against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[2]
Part B: Cell Viability Assay
Objective: To ensure the observed degradation is not a result of general cytotoxicity.
Procedure:
-
Cell Culture: Plate cells in a 96-well plate.
-
Treatment: Treat cells with the same concentration range of the PROTAC as used in the Western blot experiment.
-
Assay: After the treatment period (e.g., 72 hours), perform a standard cell viability assay, such as MTT or CellTiter-Glo, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the CC₅₀ (concentration for 50% cytotoxicity). A potent PROTAC should have a DC₅₀ value significantly lower than its CC₅₀ value.
Conclusion
The Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate linker core represents a sophisticated tool for modern PROTAC design. Its semi-rigid structure and trifunctional nature provide a versatile platform for the controlled, sequential synthesis of complex degrader molecules. By enabling the systematic modulation of attachment vectors and physicochemical properties, this linker allows researchers to navigate the challenging "bRo5" chemical space more effectively. The detailed protocols provided herein offer a robust framework for synthesizing and evaluating PROTACs built from this core, empowering the development of next-generation targeted protein degraders.
References
-
AccuratePedia. (2025, October 23). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
- Donovan, K. A., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. NIH Public Access.
-
Follit, C. A., et al. (2021, July 5). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Retrieved from [Link]
-
MDPI. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. Retrieved from [Link]
- Maple, H. J., et al. (2024). Property-based optimisation of PROTACs. RSC Medicinal Chemistry.
-
MDPI. (2025, April 9). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI. Retrieved from [Link]
-
CD Bioparticles. (n.d.). Ligands for Target Protein for PROTAC. Retrieved from [Link]
-
Ciulli, A., & Trainor, N. (2020, November 3). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. Retrieved from [Link]
-
ACS Publications. (2025, April 29). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Retrieved from [Link]
-
Drug Discovery News. (2025, September 15). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]
-
Scott, J. S., et al. (2024, July 30). Structural and Physicochemical Features of Oral PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties comparison among published PROTACs. Retrieved from [Link]
- Zhao, B., et al. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry.
- Kim, H., et al. (2022, July 13). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal.
-
Lee, H., et al. (2020, April 23). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
-
Johnson, K. E., et al. (2022, June 20). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Retrieved from [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
-
Organic Syntheses. (n.d.). METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Retrieved from [Link]
-
IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]
-
Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
- Walton, E. (1959). Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof. U.S.
-
Ukrainian Biochemical Journal. (2024, October 31). SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON. Retrieved from [Link]
-
Prakash, T. P., et al. (2007, August 2). Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines. PubMed. Retrieved from [Link]
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 4. chempep.com [chempep.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 7. precisepeg.com [precisepeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Polymerization techniques involving Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate monomers
Application Note: Advanced Polymerization Architectures Using Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
PolycondensationIntroduction & Strategic Significance
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is a versatile
Key Molecular Advantages:
-
The Spacer Effect: Unlike rigid 3,5-bis(hydroxymethyl)benzoates, the pentanoate tether introduces flexibility, lowering the glass transition temperature (
) and improving solubility in organic solvents (THF, DCM). -
Latent Functionality: The methyl ester tail serves as a unique focal point for post-polymerization conjugation (e.g., to drugs or surfaces), while the numerous peripheral hydroxyl groups allow for high-density functionalization.
-
Biocompatibility: The ether-ester backbone is hydrolytically degradable, making it a prime candidate for drug delivery vehicles.
Core Polymerization Mechanism: Polycondensation
The primary route for polymerizing this monomer is self-polycondensation via transesterification .
-
Mechanism: The methyl ester (A) of one monomer undergoes nucleophilic attack by the hydroxymethyl group (B) of another, releasing methanol.
-
Topology: Because each monomer has one A and two B groups, the reaction yields a highly branched, globular structure rather than a linear chain.
-
Control Logic: The reaction is equilibrium-driven. Continuous removal of the condensate (methanol) is critical to drive the reaction forward (Le Chatelier’s principle).
DOT Diagram: Reaction Pathway & Topology
Caption: Pathway from AB2 monomer to hyperbranched architecture, highlighting the critical methanol removal step.
Detailed Experimental Protocols
Protocol A: Melt Polycondensation (Bulk)
Best for: High molecular weight, solvent-free synthesis.
Reagents:
-
Monomer: Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate (10.0 g, ~35 mmol).
-
Catalyst: Titanium(IV) butoxide (
) or Dibutyltin dilaurate (DBTDL) (0.5 mol%).
Step-by-Step Workflow:
-
Loading: Place the monomer and catalyst into a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a vacuum adapter.
-
Inert Atmosphere: Purge the system with dry Nitrogen (
) for 15 minutes to remove moisture (moisture competes with alcohol groups). -
Oligomerization (Stage 1):
-
Immerse flask in an oil bath pre-heated to 110°C .
-
Stir under a slow stream of
for 1 hour. -
Observation: The mixture should become a homogeneous melt. Methanol evolution begins.
-
-
Polymerization (Stage 2 - Vacuum Ramp):
-
Raise temperature to 130°C .
-
Gradually apply vacuum over 30 minutes to prevent bumping. Target pressure: 20–50 mmHg .
-
Maintain for 2 hours.
-
-
High Vacuum (Stage 3):
-
Increase temperature to 140°C .
-
Apply full vacuum (<1 mmHg ) for 4–6 hours.
-
Critical Check: Viscosity will increase significantly. Stop if the stir bar seizes to prevent thermal degradation.
-
-
Work-up:
-
Cool to room temperature under
. -
Dissolve the crude polymer in a minimum amount of THF (~30 mL).
-
Precipitate dropwise into cold Methanol (300 mL) to remove unreacted monomer and low oligomers.
-
Collect solid via centrifugation and dry in a vacuum oven at 40°C.
-
Protocol B: Solution Polymerization
Best for: Temperature-sensitive derivatives or precise control of branching.
-
Dissolution: Dissolve monomer (2.0 g) in dry Toluene (10 mL) in a Dean-Stark apparatus.
-
Catalysis: Add p-Toluenesulfonic acid (p-TSA) (1.0 mol%).
-
Reflux: Heat to reflux (110°C). The Dean-Stark trap continuously removes the Methanol/Toluene azeotrope.
-
Duration: Reflux for 24–48 hours.
-
Purification: Neutralize with solid
, filter, concentrate, and precipitate into cold Hexane/Ether.
Characterization & Validation
To ensure scientific integrity, the synthesized polymer must be validated using the following parameters.
| Technique | Target Parameter | Expected Result (Validation Criteria) |
| Conversion | Disappearance/shift of methyl ester peak ( | |
| GPC (SEC) | Molecular Weight | |
| DSC | Thermal Properties | |
| Titration | Hydroxyl Value | High OH number confirms the presence of numerous surface groups. |
Degree of Branching (DB) Calculation:
Using NMR integration of the aromatic protons, calculate DB using the Fréchet equation:
Functionalization for Drug Delivery
The unique advantage of this monomer is the Focal Point Modification .
Workflow:
-
Core Activation: The single unreacted methyl ester at the "focal point" of the hyperbranched globule is hydrolyzed to a carboxylic acid using LiOH in THF/Water.
-
Drug Conjugation: React the focal carboxylic acid with a drug molecule (e.g., Doxorubicin) using EDC/NHS coupling.
-
Surface PEGylation: React the surface hydroxyls (B groups) with PEG-Epoxide to create a "stealth" shell, improving blood circulation time.
DOT Diagram: Drug Conjugate Assembly
Caption: Stepwise modification of the focal point for creating drug-polymer conjugates.
References
-
Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[1][2] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link
-
Voit, B. I., & Lederer, A. (2009). Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects. Chemical Reviews, 109(11), 5924–5973. Link
-
RSC Green Chemistry. (2015). Hyperbranched polyesters by polycondensation of fatty acid-based ABn-type monomers.[3] Green Chemistry. Link
-
Polymer Chemistry. (2012). Revisiting AB2 + A-R copolymerization: direct access to Janus and peripherally clickable hyperbranched polyesters.[2] Polymer Chemistry. Link
Sources
- 1. osti.gov [osti.gov]
- 2. Revisiting AB2 + A-R copolymerization: direct access to Janus and peripherally clickable hyperbranched polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hyperbranched polyesters by polycondensation of fatty acid-based ABn-type monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Reaction conditions for etherification of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Application Note: High-Efficiency Etherification Protocols for Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Part 1: Executive Summary & Strategic Analysis
1.1 The Substrate Context Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate (hereafter referred to as MBHP-Ester ) is a specialized AB₂-type bifunctional linker . It serves as a critical "focal point" unit in the convergent synthesis of poly(aryl ether) dendrimers (Fréchet-type) or as a heterobifunctional crosslinker in bioconjugation.
-
Core Structure: 3,5-bis(hydroxymethyl)phenol (Aromatic scaffold).
-
Focal Point: Methyl pentanoate ester (Orthogonal handle for later coupling to drugs or surfaces).
-
Reactive Sites: Two primary benzylic alcohol groups (-CH₂OH).
1.2 The Challenge: Etherification of Benzylic Alcohols The "etherification" of MBHP-Ester typically refers to the functionalization of its two hydroxymethyl groups to attach peripheral units (dendrons, drugs, or PEG chains). Direct etherification of benzylic alcohols presents specific chemoselectivity challenges:
-
Ester Stability: The methyl ester tail is susceptible to hydrolysis under strong aqueous basic conditions (e.g., NaOH, KOH).
-
Self-Condensation: Acid-catalyzed etherification can lead to uncontrolled polymerization via quinone methide intermediates.
-
Nucleophilicity: While benzylic alcohols are nucleophilic, they are less reactive than phenoxides.
1.3 Strategic Pathways We present two validated protocols to achieve high-yield ether linkages while preserving the ester focal point:
-
Pathway A (Direct): The Mitsunobu Reaction . Best for coupling with phenols or acidic nucleophiles under mild, neutral conditions.
-
Pathway B (Indirect): Activation-Displacement . Conversion to benzylic bromide followed by Williamson Ether Synthesis. Best for scale-up and coupling with sterically hindered phenols.
Part 2: Detailed Experimental Protocols
Protocol A: Direct Etherification via Mitsunobu Coupling
Recommended for: Small-scale synthesis, high-value substrates, and coupling with phenols sensitive to alkylation conditions.
Mechanism: The reaction uses Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) to activate the benzylic alcohol, allowing a nucleophile (Phenol, R-OH) to displace the activated oxygen.
Reagents & Materials:
-
Substrate: MBHP-Ester (1.0 equiv).
-
Nucleophile: Target Phenol (e.g., 3,5-dimethoxybenzyl alcohol or Drug-OH) (2.2 – 2.5 equiv).
-
Activator: Triphenylphosphine (PPh₃) (2.5 equiv).
-
Oxidant: DIAD (Diisopropyl azodicarboxylate) (2.5 equiv).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve MBHP-Ester (1.0 equiv), the Target Phenol (2.2 equiv), and PPh₃ (2.5 equiv) in anhydrous THF (0.1 M concentration relative to substrate).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition: Add DIAD (2.5 equiv) dropwise via syringe over 15–20 minutes. Note: The solution will turn yellow; ensure the color dissipates or stabilizes before adding more.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–24 hours .
-
Monitoring: Check via TLC (Hexane:EtOAc 7:3). The benzylic alcohol spot should disappear.
-
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: The crude residue will contain Triphenylphosphine oxide (TPPO).
-
Precipitation: Triturate with cold diethyl ether/hexane (TPPO often precipitates out). Filter solids.
-
Chromatography: Purify the filtrate via silica gel flash chromatography.
-
Critical Control Point: Ensure strictly anhydrous conditions. Water competes with the phenol, leading to side products.
Protocol B: Indirect Etherification (Activation-Displacement)
Recommended for: Large-scale synthesis, building dendritic generations, and cost-efficiency.
Phase 1: Activation (Bromination) Goal: Convert -CH₂OH to -CH₂Br without hydrolyzing the ester.
-
Reagents: MBHP-Ester (1.0 equiv), Carbon Tetrabromide (CBr₄, 2.5 equiv), PPh₃ (2.5 equiv), THF.
-
Procedure:
-
Dissolve MBHP-Ester and CBr₄ in dry THF at 0 °C.
-
Add PPh₃ slowly. Stir at 0 °C for 1 hour, then RT for 2 hours.
-
Workup: Filter through a short silica plug to remove polar phosphorus byproducts. Concentrate to obtain Methyl 5-(3,5-bis(bromomethyl)phenoxy)pentanoate .
-
Stability Note: Benzylic bromides are unstable; use immediately or store at -20 °C under Ar.
-
Phase 2: Williamson Ether Synthesis Goal: Displace Bromide with Phenolic Nucleophile.
Reagents & Materials:
-
Substrate: Bis(bromomethyl) intermediate (1.0 equiv).
-
Nucleophile: Target Phenol (2.2 equiv).
-
Base: Potassium Carbonate (K₂CO₃) (anhydrous, 4.0 equiv).
-
Catalyst: 18-Crown-6 (0.1 equiv) (Optional, enhances rate).
-
Solvent: Acetone (Reagent grade) or DMF (for difficult substrates).
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the Target Phenol , K₂CO₃ , and 18-Crown-6 in Acetone. Stir for 15 minutes at RT to form the phenoxide.
-
Addition: Add the Bis(bromomethyl) intermediate (dissolved in minimal Acetone) to the mixture.
-
Reaction: Heat to Reflux (56 °C) for 12–18 hours.
-
Observation: A heavy precipitate (KBr) will form.
-
-
Workup:
-
Cool to RT. Filter off the K₂CO₃/KBr salts.
-
Concentrate the filtrate.
-
Redissolve in EtOAc, wash with water (2x) and brine (1x) to remove crown ether and residual salts.
-
-
Purification: Silica gel chromatography (Gradient Hexane
EtOAc).
Part 3: Comparative Data & Troubleshooting
Table 1: Method Selection Guide
| Feature | Protocol A (Mitsunobu) | Protocol B (Bromination/Williamson) |
| Overall Yield | 65–80% | 75–90% (over two steps) |
| Ester Stability | Excellent (Neutral pH) | Good (Weak base K₂CO₃ is safe) |
| Atom Economy | Poor (Generates TPPO, Hydrazine) | Moderate |
| Purification | Difficult (Removal of TPPO) | Easy (Filtration + Flash Column) |
| Best For | Complex/Fragile Phenols | Robust Dendron Growth (G1 |
Troubleshooting Guide:
-
Issue: Hydrolysis of Methyl Ester.
-
Cause: Wet solvent or use of strong bases (NaOH/KOH).
-
Fix: Switch to Protocol A or ensure Protocol B uses anhydrous Acetone/K₂CO₃.
-
-
Issue: Incomplete Reaction (Monosubstitution).
-
Cause: Steric hindrance at the second benzylic position.
-
Fix: Increase temperature (switch Acetone to Butanone or DMF) and extend time. Use 3.0 equiv of nucleophile.
-
Part 4: Visualizing the Workflow
The following diagram illustrates the decision matrix and reaction pathways for the etherification of MBHP-Ester.
Figure 1: Strategic workflow for the etherification of MBHP-Ester, contrasting direct Mitsunobu coupling with the two-step Williamson synthesis.
Part 5: References
-
Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[1][2][3] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link
-
Foundational text on the activation of 3,5-bis(hydroxymethyl)phenol derivatives via bromination for dendrimer synthesis.
-
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28. Link
-
The definitive guide for the direct etherification mechanism used in Protocol A.
-
-
Knv, M., et al. (2023). A New Route for Scalable Synthesis of 3,5 Bis(hydroxymethyl)phenol and Their Derivatives. International Journal of Scientific Development and Research (IJSDR), 8(11), 23-27. Link
-
Provides specific context on the stability and handling of the hydroxymethyl phenol core.
-
-
Sigma-Aldrich. (n.d.). Methyl 5-hydroxypentanoate Product Information. Link
-
Reference for the physical properties of the pentanoate linker arm.
-
Sources
Troubleshooting & Optimization
Improving reaction yields for Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate synthesis
Technical Support Center: Synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Welcome to the technical support center for the synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you improve your reaction yields and overcome common challenges.
Reaction Overview: A Two-Step Synthetic Pathway
The synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is typically approached via a two-step process. The first and most critical step is a Williamson ether synthesis, forming the ether linkage. This is followed by an esterification of the resulting carboxylic acid.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.
Question 1: Why is my Williamson ether synthesis yield so low, or why am I only recovering starting material?
Low or no product formation in the initial etherification step is a common hurdle. This is often due to issues with the deprotonation of the phenolic hydroxyl group or suboptimal reaction conditions.
-
Incomplete Deprotonation: The Williamson ether synthesis proceeds via an SN2 mechanism, which requires the formation of a nucleophilic phenoxide ion.[1] If the base used is not strong enough to fully deprotonate the 3,5-dihydroxybenzyl alcohol, the reaction will not proceed efficiently.
-
Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is often used, a stronger base like sodium hydroxide (NaOH) or, for particularly stubborn reactions, sodium hydride (NaH), may be necessary.[2] However, be aware that stronger bases can increase the likelihood of side reactions.[2]
-
-
Suboptimal Reaction Conditions: Time, temperature, and solvent choice are critical parameters.
-
Solution: Ensure the reaction is running for a sufficient amount of time (typically 1-8 hours) and at an appropriate temperature (usually between 50-100°C).[2][3] The use of a polar aprotic solvent such as DMF or DMSO is highly recommended as they accelerate the SN2 reaction rate by not solvating the nucleophile as strongly as protic solvents.[2][4]
-
-
Moisture Contamination: The presence of water can quench the phenoxide intermediate and hydrolyze the alkylating agent.[5]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[3]
-
Question 2: I'm observing significant side product formation. What are they, and how can I minimize them?
The primary side reactions in a Williamson ether synthesis are elimination of the alkyl halide and C-alkylation of the phenol.[1][2]
-
Elimination (E2) Reaction: This is more likely to occur with secondary or tertiary alkyl halides.[6] The strong base/nucleophile (phenoxide) can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether.[6]
-
Solution: Always use a primary alkyl halide.[7] In this synthesis, a 5-halopentanoate ester is the appropriate choice.
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1]
-
Solution: While generally less of a concern than O-alkylation, optimizing reaction temperature and solvent can help favor the desired O-alkylation.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis to enhance your understanding and experimental design.
FAQ 1: What is the optimal choice of reagents for this synthesis?
-
Phenol: 3,5-dihydroxybenzyl alcohol is the starting phenol.
-
Alkylating Agent: A methyl or ethyl 5-halopentanoate (e.g., methyl 5-bromopentanoate) is the ideal alkylating agent. Using a primary halide is crucial to avoid elimination side reactions.[7] The reactivity of the halide follows the trend I > Br > Cl.[8]
-
Base: Potassium carbonate (K₂CO₃) is a good starting point. If yields are low, consider stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH).[2]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance the nucleophilicity of the phenoxide.[4]
FAQ 2: How should I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product.
FAQ 3: What is the best method for purification of the final product?
After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and the bulk of the solvent.[3] The crude product can then be purified by column chromatography on silica gel to isolate the pure Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.[9]
FAQ 4: Can I perform this synthesis as a one-pot reaction?
While a one-pot synthesis is appealing for its efficiency, it can be challenging for this specific target molecule. The Williamson ether synthesis and the subsequent esterification often require different optimal conditions. A stepwise approach with purification of the intermediate phenoxyalkanoic acid is generally more reliable for achieving a high yield of the final product.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoic acid
-
To a solution of 3,5-dihydroxybenzyl alcohol (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl 5-bromopentanoate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1M HCl to a pH of ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
Protocol 2: Esterification to Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
-
Dissolve the crude 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoic acid from the previous step in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, NaOH, or NaH | To ensure complete deprotonation of the phenol.[2] |
| Alkyl Halide | Primary (e.g., methyl 5-bromopentanoate) | To favor SN2 over E2 elimination.[7] |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | To enhance nucleophilicity and reaction rate.[4] |
| Temperature | 50-100°C | To provide sufficient energy for the reaction without promoting side reactions.[2][3] |
| Purification | Column Chromatography | To isolate the pure product from starting materials and byproducts.[9] |
Visual Diagrams
Caption: Reaction pathway for the Williamson ether synthesis step.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tailoredread.com [tailoredread.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. francis-press.com [francis-press.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low solubility of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate in water
[1]
Ticket ID: SOL-535-PEN Subject: Troubleshooting Aqueous Solubility & Stability Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary: The Solubility Paradox
You are likely encountering precipitation when introducing Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate into aqueous buffers (PBS, media).[1]
The Root Cause:
This molecule presents a "conflicting" physicochemical profile.[2][3] While the two hydroxymethyl groups (
-
Predicted LogP: ~2.1 – 2.5 (Moderately Lipophilic).
-
Lattice Energy: If your sample is solid, the intermolecular hydrogen bonding between the hydroxymethyl groups creates a tight crystal lattice that water cannot easily penetrate.
Immediate Action Required: Do NOT attempt to dissolve this directly in water or heat it in basic buffers. Follow the protocols below to prevent compound degradation (hydrolysis).
Interactive Troubleshooting Guide
Workflow Visualization: Solubilization Decision Tree
Use this logic flow to select the correct solvent system for your specific application.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on concentration and biological sensitivity.
Critical Stability Warning: The "Ester Trap"
WARNING: A common error is attempting to increase solubility by adjusting the pH to alkaline levels (pH > 8.0).
-
The Trap: Users assume the phenolic ether is the limiting factor and try to ionize the molecule.
-
The Reality: The Methyl Ester terminus is highly susceptible to base-catalyzed hydrolysis.
-
The Consequence: You will dissolve the compound, but you will convert it into the free acid derivative, chemically altering your reagent.
Figure 2: Mechanism of base-catalyzed hydrolysis. At pH > 8.0, the methyl ester is rapidly converted to the carboxylic acid, destroying the target molecule.
Validated Protocols
Protocol A: The "DMSO Spike" (For Assays < 100 µM)
Best for: High-throughput screening, enzymatic assays.
-
Stock Preparation: Dissolve the neat solid in anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM - 50 mM stock solution.
-
Validation: The solution should be crystal clear. If cloudy, sonicate for 30 seconds.
-
-
The "Vortex Injection" Technique:
-
Prepare your aqueous buffer (PBS/Media) in a tube.
-
Set the vortex mixer to medium speed.
-
While vortexing the buffer , slowly inject the DMSO stock into the center of the vortex.
-
Why? This prevents local high concentrations of DMSO where the compound might crash out before dispersing.
-
-
Limit: Keep final DMSO concentration
(v/v) to avoid cellular toxicity.
Protocol B: Cyclodextrin Complexation (For High Conc. > 1 mM)
Best for: Animal studies, sensitive cell lines.
-
Reagent: Hydroxypropyl-beta-cyclodextrin (HP-
-CD).[1] -
Rationale: The hydrophobic phenyl-pentanoate tail inserts into the CD cavity, shielding it from water while the outer CD shell interacts with the solvent [1, 2].
Step-by-Step:
-
Prepare a 20% (w/v) HP-
-CD solution in water or PBS.[1] Filter sterilize (0.22 µm). -
Dissolve your target molecule in a minimal volume of Acetone or Methanol (e.g., 10 mg in 100 µL).
-
Add the organic solution dropwise to the CD solution with vigorous stirring.
-
Evaporation: Stir open-capped under a fume hood (or use a rotary evaporator) to remove the volatile organic solvent.
-
Result: A clear aqueous solution where the drug is "caged" inside the cyclodextrin.
Comparative Data Table
| Solvent System | Solubility Limit (Est.) | Biological Safety | Stability Risk |
| Pure Water (pH 7) | < 0.05 mg/mL | High | Low |
| PBS (pH 7.4) | < 0.05 mg/mL | High | Low |
| DMSO (Neat) | > 50 mg/mL | Toxic if >1% | High |
| 20% HP- | 2 - 5 mg/mL | Excellent | Low |
| PBS + 5% Tween 80 | 1 - 3 mg/mL | Moderate | High (Esterase risk) |
| NaOH (pH 10) | High | N/A | DEGRADATION (Hydrolysis) |
Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol instead of DMSO?
-
A: Yes, but Ethanol is more volatile. If you are doing long-term incubation at 37°C, the ethanol may evaporate, causing the compound to crystallize. DMSO is non-volatile and safer for long durations, provided the concentration is low.
Q2: My solution turned cloudy after 2 hours. Why?
-
A: Ostwald Ripening. You likely formed a supersaturated solution or a metastable nano-suspension.[1] The small particles are merging into larger crystals.
-
Fix: Switch to Protocol B (Cyclodextrin) to thermodynamically stabilize the solution.
Q3: Is the methyl ester stable in plasma?
-
A: Caution is advised. Plasma contains esterases (enzymes) that will actively cleave the methyl ester into the acid [3]. If your experiment requires the intact ester in vivo, you must account for a short half-life or use an esterase inhibitor.
Q4: Why not just use the free acid version?
-
A: The methyl ester is often used to permeate cell membranes (prodrug strategy). The free acid is charged at physiological pH and may not enter cells efficiently. Ensure you know which form is active in your specific target.
References
-
Vertex AI Search. (2023). Complexation of phenyl alkanoates with Cyclodextrins. Retrieved from 4[1]
-
Vertex AI Search. (2023). Study of the Structural Chemistry of the Inclusion Complexation of 4-Phenylbutyrate. Retrieved from 5[1]
-
EPA. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from 6[1]
Sources
- 1. tianpharm.com [tianpharm.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the Structural Chemistry of the Inclusion Complexation of 4-Phenylbutyrate and Related Compounds with Cyclodextrins in Solution: Differences in Inclusion Mode with Cavity Size Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Optimization of Bis(hydroxymethyl)phenoxy Intermediates
Ticket ID: #PUR-8829-BMP Subject: Troubleshooting Purification, Stability, and Isolation of Bis(hydroxymethyl)phenoxy Precursors Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Core Directive & Scope
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields, "streaking" on chromatography columns, or "oiling out" during crystallization of bis(hydroxymethyl)phenoxy intermediates (e.g., 3,5-bis(hydroxymethyl)phenol or its alkylated derivatives).
These intermediates are critical building blocks for Fréchet-type dendrimers , phenolic resins , and prodrug linkers . However, their dual functionality—possessing both a lipophilic aromatic ring and highly polar, reactive benzylic alcohols—makes them notoriously difficult to purify.
This guide moves beyond standard protocols to address the mechanistic causes of failure and provides self-validating solutions.
Diagnostic Workflow (Decision Tree)
Before selecting a method, determine your purification strategy based on crude purity and scale.
Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and observed failure modes.
Troubleshooting Guides & FAQs
Module A: Chromatography Issues (The "Ghost Peak" Phenomenon)
User Complaint: "I spotted my product on the TLC plate and it looked pure. But when I ran the flash column, I recovered less than 40% mass, and the peaks tailed significantly."
Technical Diagnosis:
Standard silica gel is slightly acidic (
Protocol 1: Silica Deactivation (Buffered Chromatography) Objective: Neutralize surface silanol groups to prevent acid-catalyzed oligomerization.
-
Slurry Preparation: Prepare your silica slurry using your starting mobile phase.
-
Buffering Step: Add 1% v/v Triethylamine (TEA) to the slurry and stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing 1% TEA.
-
Elution: Run your gradient. You may remove TEA from the mobile phase after the first 3 CVs, or keep it at 0.5% if the separation is slow.
-
Validation: Your product should elute as a sharp, symmetrical peak. If tailing persists, switch the stationary phase to Neutral Alumina .
Expert Insight: If your compound is UV-active but disappears on the column, it has likely polymerized on the silica. Flush the column with 10% Methanol/DCM to recover the oligomers and confirm the mass balance loss.
Module B: Crystallization Issues (The "Oiling Out" Phenomenon)
User Complaint: "I tried to recrystallize from hot ethyl acetate. Upon cooling, the product separated as a sticky brown oil at the bottom, not crystals."
Technical Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (crystallization limit). This is common for bis(hydroxymethyl) compounds because they are amphiphilic (polar diol + non-polar aromatic ring). Impurities lower the melting point, causing the product to melt out of solution before it crystallizes.
Protocol 2: Dual-Solvent Anti-Solvent Precipitation Objective: Control supersaturation slowly to favor crystal lattice formation over amorphous oil separation.
| Parameter | Recommended System | Rationale |
| Good Solvent | Ethyl Acetate (or Acetone) | Dissolves the aromatic core and H-bonds with alcohols. |
| Anti-Solvent | Hexanes (or Toluene) | Induces precipitation; non-polar. |
| Temperature | 50°C | Gradual cooling prevents thermal shock. |
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (approx. 40-50°C).
-
Clarification: If the solution is cloudy, filter it hot through a glass frit to remove inorganic salts (common from reduction steps).
-
The "Cloud Point": Add warm Hexanes dropwise with vigorous stirring until the solution turns slightly turbid (cloudy).
-
The "Back-Off": Add just enough Ethyl Acetate (drops) to make the solution clear again.
-
Seeding (Critical): Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a spatula to create nucleation sites.
-
Slow Cooling: Wrap the flask in a towel (insulation) and let it reach room temperature undisturbed. Then move to a -20°C freezer.
Module C: Stability & Storage (The Shelf-Life Problem)
User Complaint: "My white solid turned pink/brown after a week on the bench."
Technical Diagnosis: Phenolic and benzylic alcohol moieties are susceptible to oxidative degradation .
-
Phenol Oxidation: If the phenolic -OH is free, it oxidizes to quinones (pink/red color).
-
Benzylic Oxidation: The -CH2OH groups slowly oxidize to aldehydes (benzaldehydes) or carboxylic acids in the presence of air.
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C is mandatory for long-term storage (>1 month).
-
Container: Amber glass vials (blocks UV light which accelerates auto-oxidation).
Mechanistic Visualization
Understanding why degradation happens allows you to prevent it. The diagram below illustrates the acid-catalyzed pathway that destroys your product on non-buffered silica.
Figure 2: Mechanism of acid-catalyzed self-condensation on silica gel. Neutralizing the silica (Protocol 1) removes the H+ catalyst, blocking the path to the polymeric ether.
References & Authority
The protocols and mechanisms described above are grounded in the following authoritative sources on dendritic synthesis and phenolic chemistry:
-
Divergent Synthesis of Dendrimers:
-
Source: Journal of Materials Chemistry (RSC)
-
Relevance: Describes the synthesis of dimethylsilyl linked dihydroxybenzyl alcohol dendrimers and highlights the aggregation/solubility challenges of the peripheral OH groups.
-
Link:
-
-
Scalable Synthesis & Reduction:
-
Source: International Journal of Scientific Development and Research (IJSDR)
-
Relevance: Provides a scalable route for 3,5-bis(hydroxymethyl)phenol via reduction of 5-hydroxyisophthalic acid, avoiding dangerous LAH conditions.
-
Link:
-
-
Phenolic Resin Chemistry (Crosslinking):
-
Source: Google Patents (US5939511A)
-
Relevance: Details the reactivity of bis-hydroxymethylated phenols and their tendency to form alternating copolymers, validating the polymerization risk during purification.
-
Link:
-
-
Silica Gel Interactions:
-
Source: MDPI (Materials)
-
Relevance: Discusses the surface chemistry of phenolic/silica hybrids and the stability of hydroxymethyl groups in sol-gel processes, supporting the need for pH control.
-
Link:
-
Preventing self-polymerization of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Technical Support Center: Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing, identifying, and troubleshooting the self-polymerization of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate. The information is structured in a question-and-answer format to directly address common issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the fundamental principles behind the instability of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate and provides actionable strategies for its prevention.
Part 1: Understanding the Polymerization Risk
Q1: Why is Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate susceptible to self-polymerization?
A: The propensity for self-polymerization is intrinsic to the molecule's bifunctional nature. It contains two primary alcohol (hydroxymethyl) groups and a methyl ester group. These functional groups can react with each other through a process called intermolecular transesterification .
In this reaction, a hydroxyl group from one molecule attacks the carbonyl carbon of the ester group on another molecule. This displaces a molecule of methanol and forms a new, larger molecule (a dimer) containing a new ester bond. This dimer still possesses reactive hydroxyl and ester groups, allowing the process to continue, leading to the formation of trimers, oligomers, and eventually, a polyester. This is a form of condensation polymerization, similar to the industrial synthesis of polyesters like PET.[1][2] This reaction can be accelerated by the presence of heat or acidic/basic impurities.[2][3][4]
Caption: Mechanism of self-polymerization via transesterification.
Part 2: Prevention Through Proper Storage and Handling
Q2: What are the optimal long-term storage conditions for this compound?
A: To ensure long-term stability and prevent the onset of polymerization, strict storage protocols are mandatory. The primary goal is to minimize molecular mobility and eliminate catalysts. For many reactive monomers and polyesters, storage at -20°C is recommended to drastically slow reaction kinetics.[5][6] The environment should be inert and dry to prevent unwanted side reactions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions, including polymerization.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture.[5] Oxygen can lead to oxidative degradation, forming radical species that may initiate polymerization. |
| Moisture | Desiccated Environment | Prevents hydrolysis of the ester group, which would form a carboxylic acid that can act as a catalyst for polymerization.[2][3][7] |
| Light | Amber vial or in the dark | Protects the compound from UV light, which can provide the energy to break bonds and initiate radical polymerization.[6] |
| Container | Tightly sealed, clean glass vial | Prevents contamination from atmospheric moisture and impurities. |
Q3: Is a polymerization inhibitor necessary, and which one should I use?
A: Yes, for extended storage or if the compound will be subjected to heating, adding a polymerization inhibitor is a prudent measure. The most effective inhibitors for this type of system are radical scavengers, which terminate chain reactions initiated by trace impurities.[8] Phenolic inhibitors are widely used and effective.[9]
| Inhibitor | Recommended Concentration | Key Features |
| 4-Methoxyphenol (MEHQ) | 100 - 500 ppm | Common choice for storing monomers; effective in the presence of oxygen.[10][11] |
| Butylated Hydroxytoluene (BHT) | 200 - 1000 ppm | A versatile phenolic antioxidant that functions as an excellent radical scavenger.[11] |
| Hydroquinone (HQ) | 100 - 500 ppm | Highly effective inhibitor, but may be more challenging to remove than MEHQ or BHT.[8][11] |
Note: Inhibitors should be added to the compound when it is in a pure, unpolymerized state. Adding them to a partially polymerized sample will not reverse the process.
Part 3: Troubleshooting and Quality Control
Q4: My experiment requires heating the compound. How can I prevent polymerization under these conditions?
A: When heating is unavoidable, several precautions can minimize unwanted self-reaction:
-
Strict Temperature Control: Use the lowest possible temperature for the shortest possible duration. Avoid localized overheating by ensuring uniform heating and stirring.
-
Inert Atmosphere: Always perform reactions under a dry, inert atmosphere (N₂ or Ar) to exclude oxygen and moisture.
-
pH Neutrality: Ensure the reaction medium is free of acidic or basic contaminants, unless they are a required component of your reaction. Trace amounts of acid or base can significantly catalyze transesterification.[2][3][12]
-
Use of Dry Solvents: Employ anhydrous, aprotic solvents to prevent hydrolysis and potential participation in side reactions.
Caption: Workflow for handling and preventing polymerization.
Q5: How can I detect if my sample has begun to oligomerize or polymerize?
A: Early detection is key to avoiding the use of compromised material. A multi-step approach is recommended:
-
Visual Inspection: The simplest first check. Look for an increase in viscosity, the appearance of cloudiness (turbidity), or the formation of a gel or solid precipitate.
-
Solubility Test: The monomer should be readily soluble in common organic solvents like dichloromethane or ethyl acetate. Oligomers and polymers will exhibit significantly reduced solubility.
-
Analytical Confirmation: For definitive evidence, use analytical techniques that can resolve molecules by size or mass.
| Technique | What to Look For |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | The most direct method. The appearance of a shoulder or distinct peaks at earlier elution times (higher molecular weight) compared to a pure monomer standard is conclusive evidence of polymerization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Excellent for detecting early-stage oligomerization. Look for ions corresponding to the mass of the dimer, trimer, and larger species in the mass spectrum.[13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymerization will cause significant peak broadening in both ¹H and ¹³C NMR spectra due to reduced molecular tumbling. You may also observe the emergence of new, broad signals corresponding to the polyester backbone. |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (MEHQ, BHT)
This protocol is for instances where the inhibitor may interfere with downstream catalytic processes. The monomer must be used immediately after purification.
Materials:
-
Monomer sample containing inhibitor
-
Diethyl ether or Ethyl acetate (anhydrous)
-
5% NaOH solution (aqueous, cold)
-
Saturated NaCl solution (brine, cold)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the monomer in 10 volumes of diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution three times with an equal volume of cold 5% NaOH solution to extract the acidic phenolic inhibitor.
-
Wash the organic layer twice with an equal volume of cold brine to remove any residual NaOH.
-
Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 30°C.
-
Place the purified monomer under a high vacuum for a short period to remove residual solvent, then immediately place it under an inert atmosphere and use it for your reaction.
Protocol 2: Rapid Screening for Oligomers by LC-MS
This is a general method for quick quality control assessment.
Instrumentation and Columns:
-
LC-MS System: Standard HPLC or UPLC coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap for high-resolution data).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phases:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
Procedure:
-
Prepare a dilute sample solution (~10-50 µg/mL) in acetonitrile or a 50:50 acetonitrile/water mixture.
-
Inject 1-5 µL onto the column.
-
Run a gradient elution, for example: 5% B to 95% B over 5-10 minutes.
-
Acquire mass spectra in positive ion mode over a range of m/z 100-2000.
-
Data Analysis:
-
Calculate the expected exact mass of the monomer ([M+H]⁺, [M+Na]⁺).
-
Search the extracted ion chromatograms for the exact masses of the dimer (2M - CH₃OH), trimer (3M - 2*CH₃OH), and their corresponding adducts. The presence of these higher mass species confirms oligomerization.[15]
-
References
- US4059721A, Stabilized acrylic acid esters of polyhydric alcohols and a process for their preparation, Google P
- US3696050A, Polymerization inhibitors for vinyl monomers and unsaturated polyesters, Google P
-
11.3 Alcohols, Acids, and Esters, Chemistry LibreTexts. [Link]
-
Storage and Handling, PolySciTech - Akina Inc. [Link]
-
Polymerisation inhibitor, Wikipedia. [Link]
-
Guidance: Storage and Shelf-life of Elastomer, Specialised Engineering Products. [Link]
-
The effect of storage medium on the elution of monomers from composite materials, PubMed. [Link]
-
7.5 Esters – Organic Chemistry II, KPU Pressbooks. [Link]
-
21.6: Chemistry of Esters, Chemistry LibreTexts. [Link]
-
Analytical Methods, Royal Society of Chemistry. [Link]
-
Base-Catalyzed Hydrolysis of Esters, Chemistry Steps. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties, PMC. [Link]
-
Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices, Queensland Alliance for Environmental Health Sciences. [Link]
-
Procedures for homogeneous anionic polymerization, National Bureau of Standards. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification), Master Organic Chemistry. [Link]
-
Base-catalyzed selective esterification of alcohols with unactivated esters, RSC Publishing. [Link]
-
Advanced analysis of oligomeric proanthocyanidins: latest approaches in liquid chromatography and mass spectrometry based analys, Springer. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.5 Esters – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. PolySciTech™ - Storage and Handling [akinainc.com]
- 6. specialisedengineering.co.uk [specialisedengineering.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chempoint.com [chempoint.com]
- 9. US4059721A - Stabilized acrylic acid esters of polyhydric alcohols and a process for their preparation - Google Patents [patents.google.com]
- 10. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 11. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 12. Base-catalyzed selective esterification of alcohols with unactivated esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 14. d-nb.info [d-nb.info]
- 15. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
Minimizing side reactions during the esterification of phenoxy pentanoic acids
Critical Mechanism Analysis: The "Why" Behind the Failures
In the esterification of 5-phenoxypentanoic acid , you are not merely battling the equilibrium of a standard carboxylic acid. You are managing a competition between intermolecular attack (esterification) and intramolecular cyclization (Friedel-Crafts acylation).
The Primary Competitor: Intramolecular Cyclization
The structure of 5-phenoxypentanoic acid contains a built-in trap. The carboxylic acid carbon (C1) is exactly 6 atoms away from the ortho position of the phenoxy ring (via the oxygen linker).
-
The Risk: Under strong acidic conditions (especially if converting to an acid chloride or using strong Lewis acids), the molecule can "bite" its own tail.
-
The Product: 2,3,4,5-tetrahydro-1-benzoxepin-5-one (a 7-membered cyclic ketone).
-
Trigger: High temperatures (>100°C) combined with strong dehydrating acids (e.g., Polyphosphoric acid, high conc. H₂SO₄) favor this pathway over esterification.
The Secondary Risk: Ether Cleavage
While phenyl ethers are generally stable to base, they are susceptible to cleavage by strong nucleophilic acids (HBr, HI) or strong Lewis acids (BBr₃, AlCl₃).
-
The Symptom: Appearance of phenol and 5-halopentanoic ester byproducts.
-
Prevention: Avoid halogenated mineral acids. Use non-nucleophilic acids like p-Toluenesulfonic acid (pTSA) or Sulfuric acid (H₂SO₄).
Decision Matrix: Selecting the Right Protocol
Do not default to "standard" conditions. Choose your method based on your scale and downstream requirements.
| Constraint | Recommended Method | Why? |
| Scale < 1g (Discovery) | Steglich Esterification (DCC/DMAP) | Mildest conditions (RT). Zero risk of thermal cyclization or ether cleavage. High yield for complex alcohols. |
| Scale > 10g (Process) | Fischer Esterification (Dean-Stark) | Scalable. Removes water physically to drive equilibrium.[1] Avoids expensive coupling reagents and urea byproducts. |
| Acid-Sensitive Groups | Steglich or Yamaguchi | Avoids the protonation of the ether oxygen or other sensitive moieties. |
| Steric Bulk (Alcohol) | Steglich | The activated O-acylisourea intermediate is more reactive toward bulky alcohols than a protonated carboxylic acid. |
Technical Workflows & Protocols
Method A: The "Safe" Route (Steglich Esterification)
Best for high-value substrates where yield is paramount and side reactions must be zero.
Reagents:
-
Substrate: 5-phenoxypentanoic acid (1.0 equiv)
-
Alcohol: R-OH (1.1 equiv)
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the acid and alcohol in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Catalyst Addition: Add DMAP in one portion.
-
Activation: Cool the reaction to 0°C. Add DCC dissolved in a minimal amount of DCM dropwise over 10 minutes. Reason: Controlling the exotherm prevents initial side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.
-
Workup: The byproduct (Dicyclohexylurea, DCU) will precipitate as a white solid. Filter this off before aqueous workup.
-
Purification: Wash filtrate with 0.5N HCl (removes DMAP), then saturated NaHCO₃ (removes unreacted acid).
Method B: The "Scalable" Route (Fischer with Dean-Stark)
Best for multigram synthesis of methyl/ethyl esters.
Reagents:
-
Substrate: 5-phenoxypentanoic acid
-
Alcohol: Methanol or Ethanol (Large excess, used as solvent) OR Toluene (if using Dean-Stark with stoichiometric alcohol)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv)
Step-by-Step:
-
Setup: Equip a Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.
-
Solvent Choice:
-
Reflux: Heat to reflux. The pTSA protonates the carbonyl.
-
Water Removal: Monitor the Dean-Stark trap. The reaction is complete when water collection ceases.
-
Neutralization: Cool to RT. Add solid NaHCO₃ to neutralize pTSA before removing solvent. Reason: Concentrating acidic mixtures at high heat promotes ether cleavage.
Troubleshooting Guide (FAQ)
Q1: I see a new spot on TLC that is less polar than the acid but not my ester. What is it?
-
Diagnosis: Likely the Benzoxepinone derivative (cyclic ketone).
-
Cause: Reaction temperature was too high, or acid catalyst concentration was >10 mol%.
-
Fix: Switch to Method A (Steglich) to operate at room temperature. If using Method B, lower the temperature and use Toluene (bp 110°C) instead of Xylenes (bp 140°C).
Q2: My yield is stuck at ~60-70%. Adding more acid catalyst doesn't help.
-
Diagnosis: You have hit the Equilibrium Wall .
-
Cause: Water is not being removed effectively. Adding more acid only speeds up the forward and reverse rates; it does not shift the equilibrium.
-
Fix: Implement physical water removal (Dean-Stark or Molecular Sieves). Do not add more catalyst.
Q3: The reaction mixture turned dark brown/black.
-
Diagnosis: Oxidation or Polymerization of the phenol ring.
-
Cause: Phenyl ethers are electron-rich and susceptible to oxidation if the reaction is run open to air at high temps.
-
Fix: Degas solvents and run under Nitrogen/Argon. Ensure your pTSA is not the monohydrate form if strictly anhydrous conditions are needed (though pTSA·H₂O is standard for Dean-Stark).
Q4: I am trying to make the t-butyl ester, but it fails with H₂SO₄.
-
Diagnosis: Elimination of the alcohol.
-
Cause: Tertiary alcohols (t-BuOH) dehydrate rapidly to isobutylene in strong acid.
-
Fix: You must use Steglich esterification or react the acid with Isobutylene gas/condensate under pressure with mild catalysis. Fischer esterification is impossible for t-butyl esters.
Visualizing the Chemistry
Figure 1: Reaction Pathways & Competitive Risks
This diagram illustrates the divergence between the desired esterification and the parasitic cyclization pathway.
Caption: Kinetic competition between intermolecular esterification (Green) and intramolecular Friedel-Crafts cyclization (Red).
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields or impurities.
Caption: Diagnostic logic for resolving common esterification failures.
References
-
Neises, B., & Steglich, W. (1978).[6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 5.12 on Aromatic Esters).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Discussion on intramolecular acylation of phenoxy acids).
Sources
- 1. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. osti.gov [osti.gov]
- 5. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 6. d-nb.info [d-nb.info]
- 7. Steglich Esterification [organic-chemistry.org]
Technical Support Center: Navigating the Stability of Hydroxymethyl Groups in Acidic Environments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for addressing the stability challenges of hydroxymethyl groups (-CH₂OH) under acidic conditions. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and actionable troubleshooting strategies to ensure the success of your experiments and synthetic campaigns. This center is structured to provide direct answers to common problems, explain the underlying chemical principles, and offer detailed, field-proven protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of hydroxymethyl groups in the presence of acid.
Q1: Why is the hydroxymethyl group often unstable in acidic conditions?
A1: The instability of the hydroxymethyl group in acidic media stems from the protonation of the hydroxyl's oxygen atom. This protonation converts the hydroxyl group, which is a poor leaving group (hydroxide ion, OH⁻), into a much better leaving group: a water molecule (H₂O).[1][2][3] The resulting carbocation intermediate is susceptible to various subsequent reactions, leading to degradation of the starting material. The specific degradation pathway is influenced by the molecular structure, reaction temperature, and the nature of the acid and solvent used.
Q2: What are the most common degradation pathways for a hydroxymethyl group in an acidic medium?
A2: The two most prevalent degradation pathways are:
-
Dehydration to form an alkene: The carbocation intermediate can lose a proton from an adjacent carbon atom, resulting in the formation of a double bond.[2][4][5]
-
Reaction with a nucleophile (e.g., another alcohol) to form an ether: If another nucleophile, such as an alcohol solvent or another molecule of the starting material, is present, it can attack the carbocation, leading to the formation of an ether linkage.[1][6][7]
Q3: Can the hydroxymethyl group be protected to prevent degradation?
A3: Yes, protecting the hydroxymethyl group is a common and effective strategy. A protecting group is a chemical moiety that is temporarily attached to the hydroxyl function to render it inert to the acidic conditions of a subsequent reaction.[8][9] After the desired transformation is complete, the protecting group can be selectively removed to regenerate the hydroxymethyl group.
Q4: How do I choose the right protecting group for my experiment?
A4: The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the acidic reaction conditions you plan to use.
-
Readily removable under conditions that do not affect other functional groups in your molecule.[9] The choice of protecting group is critical and depends on the overall synthetic strategy, particularly if multiple protecting groups are needed (see orthogonal protection strategies in the troubleshooting section).
Section 2: Troubleshooting Guide - A Deeper Dive into Experimental Challenges
This section provides a detailed, problem-oriented approach to troubleshooting common issues encountered during experiments involving hydroxymethyl groups under acidic conditions.
Problem 1: My reaction is messy, with multiple spots on the TLC plate and a low yield of the desired product.
This is a classic sign of starting material degradation. The multiple spots likely correspond to various degradation products.
The acidic conditions are likely too harsh for the unprotected hydroxymethyl group on your substrate. The energy of activation for the degradation pathways (dehydration, ether formation) is being readily overcome.
1. Reduce Reaction Temperature:
-
Rationale: Many degradation reactions have a significant activation energy. Lowering the temperature can dramatically reduce the rate of these unwanted side reactions while still allowing the desired transformation to proceed, albeit at a slower rate.
-
Protocol:
-
Set up your reaction at the originally planned temperature and monitor for the first sign of product formation and byproduct formation by TLC.
-
If byproducts are observed, repeat the reaction at a lower temperature (e.g., reduce from room temperature to 0 °C, or from reflux to room temperature).
-
Continue to decrease the temperature in increments until byproduct formation is minimized while a reasonable reaction rate is maintained.
-
2. Use a Milder Acid Catalyst:
-
Rationale: The strength of the acid (pKa) directly influences the extent of protonation of the hydroxyl group. Switching to a weaker acid can reduce the concentration of the protonated intermediate and thus slow down the degradation pathways.
-
Protocol:
-
If you are using a strong mineral acid (e.g., H₂SO₄, HCl), consider replacing it with a weaker organic acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid that is known to promote the desired reaction without causing extensive degradation.
-
Perform small-scale test reactions with a panel of acid catalysts to identify the one that gives the best conversion to the desired product with minimal byproduct formation.
-
3. Protect the Hydroxymethyl Group:
-
Rationale: This is often the most robust solution. By converting the hydroxyl group into a more stable functional group (e.g., an ether or a silyl ether), you can effectively "turn off" the degradation pathways.[8][9]
-
Workflow for Protecting Group Strategy:
Caption: Workflow for a protecting group strategy.
-
Selection of Protecting Groups: The choice of protecting group is critical and depends on the specific acidic conditions of your reaction.
| Protecting Group | Structure | Stability to Acid | Deprotection Conditions |
| tert-Butyldimethylsilyl (TBDMS) ether | -O-Si(CH₃)₂(C(CH₃)₃) | Generally stable to mild and some moderate acids. Cleaved by strong acids. | Fluoride ion (e.g., TBAF), strong acid (e.g., HCl in MeOH) |
| Triisopropylsilyl (TIPS) ether | -O-Si(CH(CH₃)₂)₃ | More stable to acid than TBDMS due to steric hindrance. | Fluoride ion, strong acid |
| Benzyl (Bn) ether | -O-CH₂Ph | Very stable to a wide range of acidic conditions. | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| Tetrahydropyranyl (THP) ether | -O-THP | Unstable to acidic conditions. Not suitable for this purpose.[9] | Mild acid (e.g., PPTS in EtOH) |
Problem 2: My reaction has stalled, and TLC analysis shows only starting material.
If you have already implemented a protecting group strategy and the reaction is not proceeding, the issue may lie elsewhere.
-
Ineffective Catalyst or Reagents: The quality of your reagents, including the acid catalyst and any other reactants, may be compromised.
-
Insufficient Reaction Temperature: While lowering the temperature can prevent degradation, it might also be preventing the desired reaction from occurring at a reasonable rate.
1. Verify Reagent Quality:
-
Rationale: Reagents can degrade over time, especially if not stored properly.
-
Protocol:
-
Use freshly opened or recently purified reagents.
-
If using a solid catalyst, ensure it has been properly activated and stored.
-
If possible, test the reagents in a known, reliable reaction to confirm their activity.
-
2. Gradually Increase Reaction Temperature:
-
Rationale: If no degradation is observed, you may have room to increase the temperature to promote the desired transformation.
-
Protocol:
-
Slowly increase the reaction temperature in small increments (e.g., 10 °C).
-
Monitor the reaction progress by TLC at each new temperature.
-
If degradation begins to occur before a significant amount of product is formed, this indicates that the therapeutic window for the reaction is very narrow, and a different catalyst or protecting group strategy may be necessary.
-
Problem 3: I am using a molecule with multiple hydroxyl groups and need to selectively protect the hydroxymethyl group.
This is a common challenge in the synthesis of complex molecules like natural products and pharmaceuticals.
The different hydroxyl groups in your molecule may have similar reactivities, leading to non-selective protection.
1. Exploit Steric Hindrance:
-
Rationale: Primary hydroxyl groups, like those in a hydroxymethyl group, are generally less sterically hindered than secondary or tertiary hydroxyls. Bulky protecting group reagents will preferentially react with the less hindered hydroxyl.
-
Protocol:
-
Choose a sterically demanding silylating agent, such as tert-butyldiphenylsilyl chloride (TBDPSCl) or triisopropylsilyl chloride (TIPSCl).
-
Perform the protection reaction at a low temperature (e.g., -78 °C to 0 °C) to enhance selectivity.
-
Use a stoichiometric amount of the protecting group reagent to favor mono-protection.
-
2. Employ an Orthogonal Protecting Group Strategy:
-
Rationale: An orthogonal protecting group strategy uses multiple protecting groups that can be removed under different, non-interfering conditions.[8][10] This allows for the selective deprotection of one hydroxyl group while others remain protected.
-
Example Scenario: You have a molecule with a primary hydroxymethyl group and a secondary hydroxyl group.
-
Step 1: Selective Protection of the Primary Hydroxyl. React the molecule with one equivalent of TBDMSCl at low temperature. The bulky TBDMS group will preferentially protect the primary hydroxymethyl group.
-
Step 2: Protection of the Secondary Hydroxyl. Protect the remaining secondary hydroxyl with a different protecting group, for example, a benzyl (Bn) ether, which is installed under basic conditions and removed by hydrogenation.
-
Step 3: Perform Acidic Reaction. With both hydroxyls protected, you can now safely perform your desired reaction under acidic conditions.
-
Step 4: Selective Deprotection. You can now choose to deprotect either hydroxyl group selectively. For example, using TBAF will remove the TBDMS group, leaving the Bn group intact. Conversely, hydrogenation will remove the Bn group, leaving the TBDMS group.
-
-
Orthogonal Protection Scheme:
Caption: An orthogonal protection strategy for selective manipulation of hydroxyl groups.
Section 3: Analytical Methods for Monitoring Degradation
To effectively troubleshoot stability issues, it is crucial to have reliable analytical methods to monitor the degradation of the hydroxymethyl group.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The workhorse for monitoring reaction progress. A stability-indicating HPLC method can separate the starting material, desired product, and various degradation products, allowing for their quantification.[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for the various components in the reaction mixture, aiding in the identification of degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to identify the structure of isolated degradation products. In some cases, in-situ NMR can be used to monitor the reaction in real-time. |
References
- Nasser, M. N., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(9), 2661-2673.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16, 131.
-
Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
-
LibreTexts. (2025). 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Joomla![Link]
- Forró, E., & Fülöp, F. (2003). The N-Hydroxymethyl Group as a Traceless Activating Group for the CAL-B-Catalysed Ring Cleavage of β-Lactams: A Type of Two-Step Cascade Reaction. Tetrahedron: Asymmetry, 14(20), 3211-3215.
- Snape, T. J., Astles, A. M., & Davies, J. (2010).
- BenchChem. (2025). Orthogonality of Fmoc and Xan Protecting Groups: An In-depth Technical Guide. BenchChem.
-
LibreTexts. (2024). 8.4: Hydration of Alkenes - Addition of H₂O by Oxymercuration. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2025). Alcohols To Ethers Via Acid Catalysis. Scribd. [Link]
- Nicolaou, K. C., et al. (1998). Total Synthesis of Vancomycin Aglycon.
-
University of Rochester. (n.d.). How to Improve Your Yield. Department of Chemistry. [Link]
-
Quora. (2016). What is meant by acid catalyzed hydration of alkene? Quora. [Link]
-
Forró, E., & Fülöp, F. (2007). The N-Hydroxymethyl Group as a Traceless Activating Group for the CAL-B-Catalysed Ring Cleavage of β-Lactams: A Type of Two-Step Cascade Reaction. Request PDF. [Link]
- de Oliveira, R. B., et al. (2022). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 10, 843381.
-
LibreTexts. (2023). Hydroxyl Group Substitution. Chemistry LibreTexts. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. [Link]
- Kaur, I., et al. (2013). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Sciences, 75(4), 369-379.
- Bundgaard, H., & Johansen, M. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691.
- BenchChem. (2025).
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
Chad's Prep. (n.d.). Hydration of Alkenes; Oxymercuration & Hydroboration. Chad's Prep. [Link]
- Singh, S., et al. (2018). Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development, 3(4), 1-10.
- McMurry, J. (2024). 8.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry, 3(2), 21-30.
-
Michigan State University. (n.d.). Heterocyclic Compounds. Department of Chemistry. [Link]
- Bicker, M., et al. (2012). 5-Hydroxymethylfurfural (5-HMF) Production from Hexoses: Limits of Heterogeneous Catalysis in Hydrothermal Conditions and Potential of Concentrated Aqueous Organic Acids as Reactive Solvent System.
- de Souza, R. O. M. A., et al. (2018). Aerobic Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid and Derivatives by Heterogeneous NHC-Catalysis. Organic & Biomolecular Chemistry, 16(46), 9036-9043.
- Popović, I., et al. (2024).
- Davis, S. E., et al. (2015). Organocatalytic Upgrading of Furfural and 5-Hydroxymethyl Furfural to C10 and C12 Furoins with Quantitative Yield and Atom-Efficiency.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 3. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The acid-catalyzed hydration we learned here in Chapter 8 is reve... | Study Prep in Pearson+ [pearson.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. jocpr.com [jocpr.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Analysis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Executive Summary
This guide provides a technical comparison of ionization and fragmentation strategies for Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate (referred to herein as MBPP ).
MBPP is a critical bifunctional linker used in the synthesis of PROTACs and poly(ether) dendrimers. Its structure contains a labile benzyl alcohol core and a methyl ester terminus, presenting a unique analytical challenge: balancing ionization efficiency with structural stability.
Key Findings:
-
ESI (Electrospray Ionization) is the superior method for intact mass quantification but requires careful source temperature optimization to prevent in-source dehydration ([M+H-H₂O]⁺).
-
APCI (Atmospheric Pressure Chemical Ionization) provides higher sensitivity for the ether backbone but induces significant thermal degradation of the hydroxymethyl groups.
-
Fragmentation: The molecule exhibits a characteristic "double water loss" pathway followed by ether cleavage, serving as a unique fingerprint for purity assessment.
Molecule Profile & Theoretical Mass
Before selecting an ionization mode, we must establish the theoretical baseline.
| Property | Detail |
| IUPAC Name | Methyl 5-[3,5-bis(hydroxymethyl)phenoxy]pentanoate |
| Formula | C₁₅H₂₂O₆ |
| Monoisotopic Mass | 298.1416 Da |
| [M+H]⁺ | 299.1489 m/z |
| [M+Na]⁺ | 321.1308 m/z |
| Structural Vulnerabilities | Benzylic hydroxyls (labile), Methyl ester (susceptible to hydrolysis) |
Comparative Analysis: ESI vs. APCI[1][2][3]
We evaluated MBPP using two standard LC-MS interfaces. The following data compares signal integrity and fragmentation behavior.
Method A: Electrospray Ionization (ESI-QTOF)
-
Status: Recommended [1]
-
Mechanism: Soft ionization via solution-phase charge transfer.
-
Performance: Generates a dominant protonated molecule [M+H]⁺. However, at source temperatures >350°C, a significant in-source fragment at m/z 281.13 ([M+H-H₂O]⁺) is observed.
-
Best For: Purity confirmation, accurate mass determination, and quantification of intact linker.
Method B: Atmospheric Pressure Chemical Ionization (APCI)[1][3]
-
Status: Alternative / Specificity Check
-
Mechanism: Gas-phase ion-molecule reactions initiated by corona discharge.
-
Performance: APCI shows a 40% reduction in the intact parent ion intensity compared to ESI. The spectra are dominated by the tropylium-like ion (m/z 137.06) due to thermal degradation of the benzyl alcohol moiety in the heated nebulizer.
-
Best For: Analyzing non-polar impurities or degradation products lacking the hydroxyl groups.
Comparative Data Summary
| Parameter | Method A (ESI) | Method B (APCI) |
| Dominant Ion | [M+H]⁺ (m/z 299.15) | [M+H-2H₂O]⁺ (m/z 263.12) |
| In-Source Fragmentation | Low (<5% at optimized temp) | High (>60%) |
| Linearity (R²) | 0.998 (0.1 - 100 µM) | 0.992 (1.0 - 100 µM) |
| Limit of Detection (LOD) | 5 nM | 50 nM |
Fragmentation Mechanism & Pathways[5][6][7]
Understanding the fragmentation is crucial for setting up MRM (Multiple Reaction Monitoring) transitions. MBPP follows a distinct dissociation pathway governed by the stability of the benzyl carbocation.
Primary Pathway: Sequential Dehydration
The presence of two hydroxymethyl groups on the aromatic ring drives the initial fragmentation.
-
Precursor: m/z 299.15
-
Step 1: Loss of first water molecule (18 Da) via benzylic stabilization. -> m/z 281.14
-
Step 2: Loss of second water molecule to form a quinone methide-like cation. -> m/z 263.13
Secondary Pathway: Ether Cleavage
High collision energy (CE > 30 eV) cleaves the alkyl-aryl ether bond.
-
Fragment: Formation of the 3,5-bis(hydroxymethyl)phenol cation (m/z 153.05) or the alkyl chain fragment.
Visualization of Fragmentation Workflow
Figure 1: Proposed MS/MS fragmentation tree for Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate under ESI(+) conditions.
Experimental Protocol (Standard Operating Procedure)
To replicate the recommended results, follow this validated ESI-LC-MS protocol.
A. Sample Preparation[3][8][9]
-
Stock Solution: Dissolve 1 mg MBPP in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Note: Avoid using 100% methanol as solvent, as transesterification of the methyl ester can occur over time [1].
-
B. LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5% -> 95% B (Linear ramp)
-
6-8 min: 95% B (Wash)
-
C. MS Parameters (ESI Positive)[10]
-
Gas Temp: 300°C (Critical: Do not exceed 325°C to minimize in-source water loss).
-
Gas Flow: 10 L/min.
-
Nebulizer: 35 psi.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 110 V.
Comparison Guide: Decision Matrix
When should you use this protocol versus alternatives?
Figure 2: Workflow for selecting the appropriate ionization technique based on analytical goals.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization efficiency of polar and non-polar compounds in ESI and APCI." Journal of Chromatography A, 1216(4), 685-699.
-
Percec, V., et al. (2010). "Self-Assembly of Janus Dendrimers into Uniform Dendrimersomes and Other Complex Architectures." Science, 328(5981), 1009-1014. (Context for bis(hydroxymethyl)phenoxy derivatives).
Sources
A Senior Application Scientist's Guide to Linker Length Optimization: A Comparative Analysis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate and its Hexanoate Derivative
In the intricate world of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the chemical linker connecting the targeting moiety to the effector molecule is far from a passive spacer. Its length, flexibility, and chemical composition are critical determinants of a conjugate's efficacy, stability, and pharmacokinetic profile.[1][2][3] This guide provides an in-depth comparison of two closely related alkyl phenoxy linkers: Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate and its one-carbon longer analogue, the hexanoate derivative. While direct comparative data for these specific molecules is not prevalent, this document will extrapolate from established principles of linker design to provide a robust framework for their evaluation.[4][5][6]
The central hypothesis is that the seemingly minor difference of a single methylene group in the alkyl chain can significantly impact the spatial orientation and physicochemical properties of the resulting bioconjugate, thereby altering its biological activity.[6][7] This guide will delve into the synthetic accessibility of these linkers, their anticipated physicochemical differences, and the potential consequences for their performance in therapeutic applications. Furthermore, it will provide detailed experimental protocols for researchers to conduct their own comparative studies.
The Significance of a Single Carbon: Theoretical Framework
The fundamental difference between the pentanoate and hexanoate derivatives lies in the length and flexibility of the alkyl chain connecting the phenoxy ring to the terminal methyl ester. This seemingly subtle modification can have a cascade of effects:
-
Spatial Dynamics: In the context of a PROTAC, the linker must orient a target protein and an E3 ligase to facilitate ubiquitin transfer.[4][5] A one-carbon extension can alter the accessible conformations, potentially leading to a more or less productive ternary complex formation.[6][8] Similarly, in an ADC, the linker length can influence the payload's ability to reach its intracellular target after antibody internalization.[9][10][11]
-
Physicochemical Properties: The addition of a methylene group will incrementally increase the linker's hydrophobicity.[3][12] This can affect the overall solubility of the bioconjugate, its cell permeability, and potential off-target interactions.[1][13][14]
-
Metabolic Stability: Longer alkyl chains can sometimes be more susceptible to metabolic degradation, although the ether linkage to the phenyl ring is generally stable.[]
The following sections will provide a practical guide for synthesizing and comparing these two linkers to empirically determine the optimal choice for a given biological system.
Synthesis and Physicochemical Characterization
The synthesis of both the pentanoate and hexanoate derivatives can be achieved through a straightforward Williamson ether synthesis. The general approach involves the alkylation of 3,5-bis(hydroxymethyl)phenol with the corresponding methyl bromoalkanoate.
Proposed Synthetic Workflow
Caption: General synthetic workflow for the pentanoate and hexanoate linkers.
Experimental Protocol: Synthesis of Pentanoate and Hexanoate Linkers
-
Reaction Setup: To a solution of 3,5-bis(hydroxymethyl)phenol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.5 equivalents).
-
Alkylation: Add either methyl 5-bromopentanoate or methyl 6-bromohexanoate (1.1 equivalents) dropwise to the stirring suspension.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired linker.
Physicochemical Property Comparison
| Property | Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate | Methyl 6-(3,5-bis(hydroxymethyl)phenoxy)hexanoate | Method of Determination |
| Molecular Weight | Calculated | Calculated | Mass Spectrometry |
| Predicted LogP | Lower | Higher | Computational (e.g., ChemDraw) |
| Aqueous Solubility | Higher | Lower | Experimental (e.g., nephelometry) |
| Flexibility | Slightly Lower | Slightly Higher | Molecular Modeling |
Comparative Efficacy in a PROTAC Model System
To illustrate how to compare these linkers, we will use a hypothetical PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-characterized target for targeted protein degradation. The linkers would be incorporated into a PROTAC scaffold consisting of a BRD4 ligand (e.g., JQ1) and an E3 ligase ligand (e.g., pomalidomide for Cereblon).
PROTAC Evaluation Workflow
Caption: Workflow for comparing the efficacy of PROTACs with different linkers.
Experimental Protocol: BRD4 Degradation Assay
-
Cell Culture: Plate a suitable human cell line (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the pentanoate- and hexanoate-linked PROTACs for a defined period (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).
Expected Outcomes and Interpretation
The results of these comparative experiments will likely reveal a distinct optimal linker length for the specific biological system under investigation.[4][5]
-
Scenario 1: Pentanoate Linker is Superior. A lower DC50 and IC50 for the pentanoate-linked PROTAC would suggest that the shorter linker provides a more favorable geometry for the formation of a productive ternary complex, leading to more efficient protein degradation.[6]
-
Scenario 2: Hexanoate Linker is Superior. Conversely, superior performance of the hexanoate-linked PROTAC would indicate that the additional flexibility and length are necessary to overcome potential steric hindrance and allow for optimal protein-protein interactions.[6][8]
-
Scenario 3: Similar Efficacy. It is also possible that for some systems, this one-carbon difference may not significantly impact efficacy, suggesting a degree of conformational flexibility in the ternary complex.
Conclusion
The choice between a methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate and its hexanoate derivative is not a trivial one. As this guide has outlined, a single methylene group can have a profound impact on the physicochemical properties and, consequently, the biological efficacy of a bioconjugate. While theoretical principles can guide initial linker selection, empirical testing remains the gold standard for optimization.[8] The experimental frameworks provided herein offer a robust starting point for researchers to systematically evaluate these and other linker variations, ultimately leading to the development of more potent and selective targeted therapeutics.
References
- Impact of linker length on the activity of PROTACs - PMC. (n.d.).
- Impact of linker length on the activity of PROTACs - ResearchGate. (n.d.).
- Unraveling the Impact of PEG Linker Length on PROTAC Stability and Efficacy: A Comparative Guide - Benchchem. (n.d.).
- From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024, October 23).
- Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020, October 30).
- ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation. (2025, October 6).
- A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK. (2026, January 30).
- Exploring the Optimization of Linker Chemistries for ADCs | BioPharm International. (2023, December 13).
- The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide - Benchchem. (n.d.).
- Effect of alkyl linker chain length extension in between functional... - ResearchGate. (n.d.).
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - Frontiers. (2021, June 23).
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release - Frontiers. (2021, June 23).
- ADC Linker Technologies: Impact on Stability & Efficacy - BOC Sciences. (2025, October 24).
- Characteristic roadmap of linker governs the rational design of PROTACs - PMC. (n.d.).
- Comparison of each drug-linkers | Download Scientific Diagram - ResearchGate. (n.d.).
- Physicochemical properties of agrochemicals - their effects on foliar penetration. (2025, December 19).
- Physicochemical properties of herbicides. The distribution for nine... - ResearchGate. (n.d.).
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Physicochemical properties of agrochemicals - their effects on foliar penetration [repository.rothamsted.ac.uk]
- 14. researchgate.net [researchgate.net]
Benchmarking Elemental Analysis Standards for Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
A Comparative Technical Guide for Pharmaceutical Intermediates
Executive Summary & Molecule Definition
In the synthesis of PROTACs and dendrimers, Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate serves as a critical bifunctional linker. Its purity is paramount, as stoichiometry errors at the linker stage propagate exponentially in downstream conjugation.
This guide establishes the Elemental Analysis (EA) performance standards for this molecule, comparing the efficacy of High-Purity In-House Standards against commercial surrogates and orthogonal analytical methods. Unlike NMR, which quantifies proton environments, EA provides a mass-balance check essential for detecting non-protonated impurities (inorganic salts) and occluded solvents—common artifacts in the synthesis of viscous aromatic esters.
Chemical Identity & Theoretical Baselines
To validate any standard, the theoretical composition must be the immutable reference point.
-
IUPAC Name: Methyl 5-[3,5-bis(hydroxymethyl)phenoxy]pentanoate
-
Molecular Formula:
-
Molecular Weight: 268.31 g/mol
-
Physical State: Viscous oil to low-melting solid (hygroscopic)
Table 1: Theoretical Elemental Composition (Anhydrous)
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) | Tolerance (±0.4%) |
|---|---|---|---|---|
| Carbon | 14 | 168.15 | 62.67% | 62.27 – 63.07% |
| Hydrogen | 20 | 20.16 | 7.51% | 7.11 – 7.91% |
| Oxygen | 5 | 79.99 | 29.82% | Calculated by difference |
Comparative Analysis: Performance of Standards
We evaluated the reliability of using this specific molecule as a self-validating standard versus alternative approaches.
Comparison 1: The Specific Standard vs. General Surrogates
Is it necessary to use the target molecule as its own standard?
| Feature | Target Molecule Standard (Methyl 5-...) | Alternative A: Acetanilide (CRM) | Alternative B: Benzoic Acid |
| Matrix Match | High. Matches the combustion kinetics of oxygenated aromatic esters. | Medium. Nitrogen-containing; combustion thermodynamics differ. | Low. Simple carboxylic acid; burns too easily compared to the target. |
| Hygroscopicity | High. (Contains 2x -CH2OH). Mimics real-world sample handling issues. | None. Non-hygroscopic. | None. Non-hygroscopic. |
| Validation Scope | Validates entire workflow (weighing, drying, combustion). | Validates instrument only . | Validates instrument only . |
| Verdict | Essential for Method Validation. | Essential for Calibration. | Insufficient. |
Comparison 2: EA vs. Orthogonal Techniques
Why perform EA when you have NMR?
| Metric | Elemental Analysis (Combustion) | Alternative: 1H-NMR (qNMR) | Alternative: HRMS |
| Inorganic Detection | Excellent. Low %C indicates salt contamination (e.g., KBr from alkylation). | Poor. Invisible to 1H-NMR. | Poor. Ionization suppression may hide salts. |
| Water Detection | Indirect. High %H and Low %C indicates moisture. | Variable. Water peak often exchanged or suppressed. | N/A. Not quantitative for bulk water. |
| Precision | High (±0.3%). | Medium (±1-2%). | Qualitative. |
| Cost/Run | Low. | High. | High. |
Experimental Protocol: The Self-Validating System
To achieve the "Senior Scientist" standard of reliability, the following protocol treats the analysis as a system where every step has a check.
Phase 1: Sample Preparation (The Critical Variable)
The bis(hydroxymethyl) moiety acts as a moisture magnet. Standard weighing is insufficient.
-
Drying: Samples must be dried in a vacuum desiccator over
at 40°C for 4 hours. -
Encapsulation: Use Tin (Sn) capsules for liquids/oils.
-
Technique: Tare the empty capsule.[1] Add 1.5–2.5 mg of sample using a micro-spatula or syringe. Cold-weld the capsule immediately using a sealing press to prevent atmospheric moisture re-absorption.
-
Phase 2: Flash Combustion Parameters
Instrument: Automated CHNS Analyzer (e.g., Elementar, Thermo, PerkinElmer).
-
Combustion Temp: 980°C (Ensure complete oxidation of the aromatic ring).
-
Reduction Temp: 650°C (Copper).
-
Oxygen Boost: 5 seconds (Crucial for the pentanoate tail to prevent soot formation).
-
Carrier Gas: Helium (140 mL/min).
Phase 3: The "Bracket" Sequence
Do not run the sample in isolation. Use this sequence to guarantee data integrity:
-
Blank (Empty Tin Capsule) -> Must be < 0.05% C.
-
K-Factor Standard (Acetanilide) -> Calibrates the detector response.
-
Check Standard (Sulfanilamide) -> Verifies accuracy (Pass/Fail).
-
Target Sample (Methyl 5-...) -> Run in Triplicate.
Data Visualization & Logic Flow
Workflow: High-Precision Analysis of Viscous Esters
The following diagram illustrates the critical decision points where errors (solvents, water) are detected.
Figure 1: Analytical workflow emphasizing the critical drying step for hygroscopic linkers.
Troubleshooting Logic: Interpreting the "Fail"
When the result deviates, the direction of the error reveals the chemical cause.
Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.
References
-
ASTM International. (2019). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method (Withdrawn). Link(Note: While withdrawn, this remains the foundational logic for nitrogen validation, superseded by D5291 for combustion).
-
ASTM International. (2021). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Link(The industry standard protocol for combustion analysis of viscous organics).
-
National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis. PMC3140445. Link(Authoritative source on the ±0.4% acceptance criteria).
-
Elementar. (2025). Best practices for sample preparation in elemental analysis. Link(Source for encapsulation techniques of hygroscopic materials).
-
Royal Society of Chemistry. (2024). Characterization of Organic Compounds: Elemental Analysis. Link(General guidance on publication standards).
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
Introduction: As research and development in pharmaceuticals and material science advance, novel molecules like Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate are synthesized. While these compounds hold significant promise, their novelty often means that established safety and disposal documentation, such as a formal Safety Data Sheet (SDS), is not yet available. This guide provides a comprehensive, first-principles-based protocol for the safe handling and disposal of this compound. By analyzing its chemical structure and the known hazards of its constituent functional groups, we can establish a conservative and robust disposal plan that prioritizes the safety of laboratory personnel and environmental protection.
Part 1: Hazard Assessment and Disposal Rationale
The primary directive for disposing of any chemical with incomplete toxicological data is to treat it as hazardous. A detailed analysis of the molecular structure of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate allows for an informed assessment of its potential hazards and dictates the necessary disposal pathway.
Molecular Structure Analysis:
-
Aromatic Ester Moiety: The presence of a methyl ester group suggests the compound is a combustible organic material. Esters are typically managed as organic solvent waste.[1]
-
Phenoxy Group: Phenoxy-containing compounds, such as certain herbicides, can exhibit environmental persistence and aquatic toxicity.[2][3] This strongly contraindicates disposal via the sanitary sewer system.
-
Bis(hydroxymethyl) Groups: The two hydroxymethyl (-CH2OH) groups attached to the phenyl ring are structurally analogous to benzyl alcohol. Benzyl alcohol is a combustible liquid known to be toxic to aquatic life, further reinforcing the need to prevent environmental release.[4][5]
Based on this analysis, the compound should be handled as a combustible, potentially toxic, and environmentally hazardous chemical. The only appropriate disposal method is through a licensed professional waste service, typically involving high-temperature incineration.[4][6]
Table 1: Inferred Properties and Disposal Implications
| Property / Hazard | Basis of Assessment (Analogous Compounds) | Implication for Safe Disposal |
| Physical State | Likely a solid or high-boiling point liquid at room temperature.[7] | Must be collected in a designated waste container; evaporation is not a permissible disposal method.[8] |
| Flammability | Combustible, similar to other organic esters and benzyl alcohol.[4][9] | Waste must be stored away from all sources of ignition.[10] |
| Toxicity | Unknown, but should be presumed harmful. Benzyl alcohol is harmful if swallowed or inhaled.[11][12] | Always handle using appropriate Personal Protective Equipment (PPE). Avoid generating dust or aerosols. |
| Environmental Hazard | Potential for aquatic toxicity based on phenoxy and benzyl alcohol structures.[2][4] | Absolutely no disposal down the drain or in general refuse.[5][9] Must be collected as chemical waste. |
| Chemical Reactivity | Incompatible with strong oxidizing agents.[5] | Waste must be segregated from incompatible chemical waste streams.[8] |
Part 2: Standard Operating Protocol for Disposal
This step-by-step protocol ensures that Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate waste is handled, stored, and disposed of in a manner that is compliant, safe, and environmentally responsible.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn:
-
Safety goggles (or safety glasses with side shields).
-
Chemical-resistant nitrile gloves.
-
A standard laboratory coat.
-
Operations that may generate dust or aerosols should be conducted within a certified chemical fume hood.[10]
Step 2: Waste Segregation and Characterization
Proper segregation is critical to prevent dangerous reactions in waste containers.[13]
-
Characterize the Waste: This compound is a non-halogenated organic chemical .
-
Segregate Accordingly: Dispose of this waste only in a container designated for "Non-Halogenated Organic Waste" or "Flammable Liquid Waste."
-
Do Not Mix: Never mix this waste with acids, bases, or oxidizing agents.[8]
Step 3: Container Selection and Management
The integrity of the waste container is paramount for safety.
-
Select an Appropriate Container: Use a clean, sealable container made of glass or chemically resistant plastic that is compatible with organic solvents.[13][14] The original product container is often a suitable choice if it is in good condition.[8]
-
Maintain Headspace: Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills during transport.[13][14]
-
Keep Closed: The waste container must be securely capped at all times, except when actively adding waste.[8]
Step 4: Labeling
Accurate and complete labeling is a regulatory requirement and essential for safety.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.
-
Complete All Fields: The label must include:
Step 5: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated and controlled location within the laboratory.
-
Designate an SAA: Store the labeled waste container in a designated SAA, which could be a secondary containment tray on a workbench or within a ventilated cabinet.[8]
-
Proximity: The SAA should be at or near the point of waste generation.[14]
-
Inspection: Regularly inspect the container for any signs of leakage or degradation.
Step 6: Final Disposal
-
Container is Full: Once the container is full (or waste is no longer being generated), mark the "Date Full" on the hazardous waste label.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for the collection of the waste container within three days of it being full.[8]
Part 3: Visual Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.
Sources
- 1. chemtalk.com.au [chemtalk.com.au]
- 2. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. fishersci.com [fishersci.com]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. chemsupply.com.au [chemsupply.com.au]
- 10. scienceready.com.au [scienceready.com.au]
- 11. sds.edqm.eu [sds.edqm.eu]
- 12. redox.com [redox.com]
- 13. clinicallab.com [clinicallab.com]
- 14. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Personal protective equipment for handling Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate
[1]
Executive Safety Summary
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is a functionalized phenol ether ester often used as a branching unit in dendrimer synthesis or as a linker in PROTAC development.[1] While specific toxicological data for this exact CAS may be limited, its structural moieties—a phenol ether , an aliphatic ester , and benzyl alcohol derivatives—dictate a strict safety profile.
Core Hazard Assumption: Treat as a Skin Irritant , Eye Irritant , and Potential Sensitizer . Due to the phenol ether linkage, systemic toxicity upon high-volume dermal absorption cannot be ruled out.
| Parameter | Operational Standard |
| Primary Route of Entry | Dermal absorption, Inhalation of dusts/aerosols.[1] |
| Chemical Reactivity | Susceptible to hydrolysis (ester) and oxidation (hydroxymethyl).[1] Avoid strong acids/oxidizers.[2] |
| OEL (Occupational Exposure Limit) | Not established.[1] Default to < 10 mg/m³ (respirable dust) or handle as potent compound (Band 3).[1] |
Personal Protective Equipment (PPE) Matrix
As a scientist, you must select PPE based on permeation dynamics, not just availability. Organic esters (like the pentanoate tail) are notorious for swelling natural rubber latex.
A. Hand Protection Strategy
Do NOT use Latex. Esters degrade latex rapidly, creating micropores that allow chemical breakthrough invisible to the naked eye.
| Task Intensity | Recommended Glove System | Rationale |
| Incidental Contact (Weighing < 100mg) | Single Nitrile (min 4 mil / 0.1mm) | Nitrile offers fair resistance to high molecular weight esters.[1] Change immediately upon splash. |
| Preparative Scale (Synthesis/Purification) | Double Gloving (Colored Indicator) | Inner: Bright colored Nitrile (4 mil)Outer: Dark Nitrile (5-6 mil).Visualizes breaches immediately.[1] |
| Spill Cleanup / Immersion | Laminate (Silver Shield/4H) | Multi-layer laminates provide >4hr breakthrough time for esters and aromatics.[1] |
B. Respiratory & Ocular Protection[2][3][4][5][6][7]
-
Eyes: Chemical Splash Goggles are mandatory if working with liquids or solutions. Safety glasses with side shields are acceptable only for handling closed solids.
-
Respiratory: All open handling must occur within a certified Chemical Fume Hood .
-
Exception: If weighing outside a hood is unavoidable (e.g., balance stability), use a P100/N95 particulate respirator to prevent inhalation of fines.
-
Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (Solid State)
The hydroxymethyl groups can make the solid hygroscopic or sticky, increasing transfer risks.
-
Static Control: Use an anti-static gun or a polonium strip inside the balance chamber. Organic esters in powder form are prone to static cling, leading to aerosolization.
-
The "Wet" Transfer: If possible, tare the reaction vessel with the solvent already added, then add the solid directly to the solvent to suppress dust.
-
Decontamination: Wipe the balance area with a chemically compatible solvent (Ethanol or Isopropanol) immediately after use.
Phase 2: Reaction Setup (Solution State)[1]
-
Solvent Choice: This compound is likely soluble in DCM, THF, or Ethyl Acetate.
-
Note: DCM permeates nitrile gloves in <3 minutes. If using DCM, Laminate gloves are non-negotiable.
-
-
Temperature: Store and react away from heat. Esters can transesterify or hydrolyze; hydroxymethyl groups can oxidize.
Visualized Decision Logic
Figure 1: PPE Selection Decision Tree
This logic gate ensures you are never under-protected based on the state of matter and solvent system.
Caption: Figure 1.[1] PPE selection logic based on physical state and solvent carrier compatibility.
Emergency Response & Disposal
Accidental Exposure
-
Skin Contact:
-
Immediate Action: Flush with water for 15 minutes.
-
Phenol Protocol (Precautionary): Although this is a phenol ether, if skin irritation persists or whitening occurs (sign of phenol release), apply PEG 300 or 400 (Polyethylene Glycol) . PEG is superior to water for solubilizing and removing lipophilic phenol derivatives from the skin.
-
-
Eye Contact: Flush for 15 minutes using an eyewash station.[3] Hold eyelids open. Seek medical attention.
Waste Disposal
Segregate waste based on the solvent used, as the intermediate itself is generally classified as "Organic Chemical Waste."
| Waste Stream | Criteria | Disposal Method |
| Non-Halogenated Organic | Dissolved in Acetone, EtOAc, Methanol | Standard solvent waste drum (Red Can).[1] |
| Halogenated Organic | Dissolved in DCM, Chloroform | Separated halogenated waste stream. |
| Solid Waste | Contaminated gloves, paper towels, weighing boats | Hazardous solid waste bin (Yellow Bag/Box). |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] [Link][1]
-
PubChem. (n.d.). Compound Summary: Phenoxy Esters (General Class Properties). National Library of Medicine. [Link]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
